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The Sentinel of Cellular Energetics: A Technical Guide to the Role of Adenosine 5'-Monophosphate in Cellular Energy Metabolism

This guide provides an in-depth exploration of Adenosine 5'-monophosphate (AMP) as a critical regulator of cellular energy homeostasis. Moving beyond a textbook overview, we will dissect the intricate mechanisms by which...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Adenosine 5'-monophosphate (AMP) as a critical regulator of cellular energy homeostasis. Moving beyond a textbook overview, we will dissect the intricate mechanisms by which AMP acts as a sensitive indicator of metabolic stress and orchestrates a comprehensive cellular response, primarily through the activation of the master energy sensor, AMP-activated protein kinase (AMPK). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal signaling pathway and its therapeutic potential.

The Adenylate Energy Currency: Beyond ATP

Cellular life is powered by a continuous flux of energy, primarily stored and transferred by adenosine triphosphate (ATP). However, the energetic state of a cell is not solely defined by the absolute concentration of ATP. Instead, it is the dynamic ratio of ATP to its hydrolysis products, adenosine diphosphate (ADP) and AMP, that provides a more sensitive and accurate reflection of cellular energy availability.

The adenylate kinase (AK) reaction (2 ADP ⇌ ATP + AMP) plays a crucial role in amplifying the signal of decreasing energy.[1][2] A small decrease in ATP and a corresponding increase in ADP are quadratically amplified into a much larger relative increase in the concentration of AMP.[3] This makes AMP an exquisitely sensitive indicator of metabolic stress. Different isoforms of adenylate kinase are localized to specific subcellular compartments, including the cytosol, mitochondria, and nucleus, allowing for localized monitoring and regulation of energy balance within the cell.[1][4][5][6]

AMP: The Allosteric Sentinel

AMP's role as a primary energy sensor is executed through its direct interaction with key metabolic enzymes and, most importantly, the AMP-activated protein kinase (AMPK).

Allosteric Regulation of Metabolic Enzymes

AMP can directly influence the activity of enzymes in core metabolic pathways through allosteric regulation, a mechanism where a molecule binds to an enzyme at a site other than the active site, inducing a conformational change that alters the enzyme's activity.[7] A classic example is the regulation of phosphofructokinase-1 (PFK-1) , a key rate-limiting enzyme in glycolysis.[8][9][10] High levels of ATP, indicating an energy-replete state, allosterically inhibit PFK-1. Conversely, an increase in AMP levels, signaling energy deficit, counteracts the inhibitory effect of ATP, thereby stimulating glycolysis to generate more ATP.[11]

The Master Regulator: AMP-Activated Protein Kinase (AMPK)

The most profound effects of AMP on cellular metabolism are mediated through the activation of AMPK, a highly conserved serine/threonine protein kinase that acts as a central hub in maintaining energy homeostasis.[12][13][14] AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[12] The γ subunit contains binding sites for AMP, ADP, and ATP, allowing it to function as the primary sensor of the cell's energy status.[12][13][15]

An increase in the cellular AMP:ATP ratio activates AMPK through a sophisticated, multi-pronged mechanism:

  • Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change in the kinase domain of the α subunit, leading to a direct, albeit modest, allosteric activation of the enzyme.[12][15]

  • Promotion of Phosphorylation: The AMP-induced conformational change makes AMPK a more favorable substrate for its upstream activating kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2) .[8][14][16] These kinases phosphorylate a critical threonine residue (Thr172) within the activation loop of the AMPK α subunit, which is essential for its full activation.[14][16]

  • Inhibition of Dephosphorylation: The binding of AMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thereby sustaining the active state of AMPK.[15]

This multi-level regulation ensures that AMPK is exquisitely sensitive to even minor fluctuations in the cellular energy state, allowing for a rapid and robust response to metabolic stress.

Table 1: Typical Intracellular Adenine Nucleotide Concentrations and Ratios

ConditionATP (mM)ADP (mM)AMP (µM)ATP:ADP RatioAMP:ATP Ratio
Normal, Resting5.00.55.0100.001
Glucose Deprivation3.50.715.050.004
Hypoxia2.50.825.03.10.010
Strenuous Exercise2.01.050.020.025

Note: These values are approximate and can vary significantly depending on the cell type and specific conditions. Data synthesized from multiple sources.

The AMPK Signaling Cascade: A Coordinated Metabolic Response

Once activated, AMPK initiates a comprehensive reprogramming of cellular metabolism to restore energy balance. It achieves this by phosphorylating a multitude of downstream target proteins, leading to the acute regulation of metabolic pathways and long-term adaptive changes through the control of gene expression. The overarching principle of AMPK action is to switch on catabolic pathways that generate ATP while simultaneously switching off anabolic pathways that consume ATP.[17]

Stimulation of Catabolic Pathways
  • Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in muscle and other tissues by stimulating the translocation of the glucose transporter GLUT4 to the plasma membrane.[17] It also activates PFK-1, a key glycolytic enzyme, to enhance the breakdown of glucose for ATP production.[18]

  • Fatty Acid Oxidation: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[18] This leads to a decrease in the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.[18][19]

  • Autophagy: To provide an internal source of nutrients during starvation, AMPK can initiate autophagy, the process of cellular self-digestion, by phosphorylating and activating key components of the autophagy machinery, such as ULK1.[9][20]

Inhibition of Anabolic Pathways
  • Protein Synthesis: AMPK inhibits protein synthesis, a highly energy-consuming process, primarily by phosphorylating and inhibiting the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[20]

  • Lipid Synthesis: By inactivating ACC, AMPK not only promotes fatty acid oxidation but also directly inhibits the synthesis of new fatty acids.[18]

  • Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Diagram 1: The Central Role of AMP in Cellular Energy Sensing

Cellular_Energy_Sensing ATP High ATP AK Adenylate Kinase (2 ADP ⇌ ATP + AMP) ATP->AK AMPK AMPK ATP->AMPK Inhibits AMP High AMP AMP->AK AMP->AMPK Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Anabolic Inhibits AMPK->Catabolic Activates

Caption: AMP as the key signal of low energy, activating AMPK to rebalance metabolism.

Diagram 2: The AMPK Activation Cascade

AMPK_Activation cluster_Inputs Metabolic Stress Energy_Depletion ↑ AMP/ATP Ratio LKB1 LKB1 Energy_Depletion->LKB1 PP Protein Phosphatases Energy_Depletion->PP Inhibits Calcium ↑ Intracellular Ca2+ CaMKK2 CaMKK2 Calcium->CaMKK2 AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive Phosphorylates Thr172 CaMKK2->AMPK_inactive Phosphorylates Thr172 AMPK_active AMPK (active) (p-Thr172) AMPK_inactive->AMPK_active AMPK_active->PP Dephosphorylates PP->AMPK_inactive

Caption: AMPK is activated by phosphorylation via LKB1 and CaMKK2 in response to metabolic stress.

Experimental Methodologies: Quantifying the Energetic State

To investigate the role of AMP and the activation of the AMPK pathway, robust and reproducible experimental methodologies are essential.

Quantification of Cellular Adenine Nucleotides by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. For adenine nucleotides, reverse-phase HPLC with UV detection is a commonly employed method.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments (e.g., glucose deprivation, hypoxia, drug treatment) for the specified duration.

  • Metabolic Quenching and Extraction:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular media.

    • Immediately add ice-cold 0.6 M perchloric acid (PCA) to the culture dish to lyse the cells and quench metabolic activity by denaturing enzymes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Neutralization and Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the acidic extract by adding a calculated amount of potassium carbonate (K2CO3).

    • Centrifuge again to pellet the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic or gradient elution with a suitable mobile phase, typically a phosphate buffer with a small percentage of an organic modifier like methanol or acetonitrile.

    • Detect the adenine nucleotides by their UV absorbance at 259 nm.

  • Quantification:

    • Run a series of known concentrations of AMP, ADP, and ATP standards to generate a standard curve.

    • Determine the concentrations of the nucleotides in the samples by comparing their peak areas to the standard curve.

Self-Validation and Causality:

  • Metabolic Quenching: The use of ice-cold PCA is critical to instantly halt enzymatic activity, preventing the interconversion of adenine nucleotides post-lysis, which would otherwise lead to inaccurate measurements.

  • Neutralization: Neutralization is essential to prevent acid-catalyzed hydrolysis of ATP and to ensure compatibility with the HPLC column.

  • Standard Curve: A fresh standard curve should be generated for each experimental run to account for any variations in detector response or column performance.

Measurement of AMPK Activity by ELISA-based Assay

Principle: This assay measures the phosphorylation of a specific peptide substrate by AMPK. The phosphorylated peptide is then detected using a specific antibody in an Enzyme-Linked Immunosorbent Assay (ELISA) format.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Immunoprecipitation of AMPK (Optional but Recommended for Specificity):

    • Incubate the cell lysate with an antibody specific for an AMPK subunit (e.g., anti-AMPKα) and protein A/G-agarose beads to immunoprecipitate the AMPK complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated AMPK or use a defined amount of cell lysate in a kinase reaction buffer containing a specific AMPK substrate peptide (e.g., SAMS peptide) and ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • ELISA Detection:

    • Transfer the reaction mixture to a microplate pre-coated with an antibody that captures the substrate peptide.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Add a chromogenic substrate for the enzyme and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Quantify the AMPK activity by comparing the absorbance values of the experimental samples to a standard curve generated with known amounts of phosphorylated peptide.

Self-Validation and Causality:

  • Inhibitor Controls: Include a negative control where the kinase reaction is performed in the presence of a specific AMPK inhibitor (e.g., Compound C) to ensure that the measured phosphorylation is indeed due to AMPK activity.

  • Substrate Specificity: The use of a specific peptide substrate for AMPK is crucial for the accuracy of the assay.

  • Linearity of the Assay: It is important to ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration.

Therapeutic Implications and Drug Development

The central role of AMPK in regulating metabolism has made it an attractive therapeutic target for a number of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[21][22][23]

Table 2: Selected AMPK Activators and their Status

CompoundMechanism of ActionTherapeutic AreaClinical Development Stage
Metformin Indirect activator (inhibits mitochondrial complex I, increasing AMP:ATP ratio)Type 2 DiabetesApproved
AICAR AMP mimeticInvestigated for various metabolic and ischemic conditionsPreclinical/Early Clinical
A-769662 Direct allosteric activatorPreclinical research in metabolic diseasesPreclinical
PF-06409577 Direct allosteric activatorInvestigated for dyslipidemia and fatty liver diseasePhase I/II Clinical Trials

The development of direct, specific, and potent AMPK activators is an active area of research in the pharmaceutical industry. A thorough understanding of the structural biology of AMPK and the mechanisms of its allosteric regulation by AMP and synthetic compounds is crucial for the rational design of novel therapeutics.

Conclusion

Adenosine 5'-monophosphate is far more than a simple breakdown product of ATP. It is a critical sentinel of the cell's energetic state, and through its multifaceted regulation of AMPK, it orchestrates a comprehensive metabolic response to restore energy homeostasis. The intricate signaling network governed by AMP and AMPK represents a fundamental principle of cellular life and offers a wealth of opportunities for therapeutic intervention in a wide range of human diseases. A deep and nuanced understanding of this pathway, from the basic principles of adenylate energy charge to the practicalities of its experimental interrogation, is indispensable for researchers and drug developers working at the forefront of metabolic science.

References

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  • Dzeja, P., Chung, S., Faustino, R. S., Behfar, A., & Terzic, A. (2011). Developmental enhancement of adenylate kinase-AMPK metabolic signaling axis supports stem cell cardiac differentiation. PloS one, 6(5), e19300. [Link]

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  • Luo, W., & Weng, J. (2016). Example Pathview graphs: (a) Graphviz view on a canonical signaling pathway (hsa04110 Cell cycle) with gene data only, (b) KEGG view on a metabolic pathway (hsa00640 Propanoate metabolism) with both discrete gene data and continuous metabolite data integrated. Bioinformatics, 32(10), 1585-1587. [Link]

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  • Wikipedia. (2023, October 28). Allosteric regulation. [Link]

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  • Kim, H. B., & Lee, J. W. (2022). New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis. International Journal of Molecular Sciences, 23(23), 15159. [Link]

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Exploratory

5'-AMP: A Pivotal Regulator in the Nexus of Glycolysis and Gluconeogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the intricate landscape of cellular metabolism, the reciprocal regulation of glycolysis and gluconeogenesis is param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular metabolism, the reciprocal regulation of glycolysis and gluconeogenesis is paramount for maintaining energy homeostasis. At the heart of this regulation lies the small molecule adenosine monophosphate (5'-AMP), a sensitive indicator of the cell's energy status. This technical guide provides a comprehensive exploration of the multifaceted role of 5'-AMP as a critical allosteric effector and a key activator of the master energy sensor, AMP-activated protein kinase (AMPK). We will delve into the molecular mechanisms by which 5'-AMP governs the key regulatory enzymes phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1), and dissect the AMPK signaling cascade's influence on glucose metabolism. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of these core regulatory pathways, supported by field-proven experimental methodologies and insights into their causal relationships.

The Central Role of 5'-AMP as a Cellular Energy Sensor

The ratio of ATP to AMP is a critical determinant of a cell's energetic state. In times of high energy demand or metabolic stress, ATP is hydrolyzed to ADP and subsequently to AMP, leading to a significant increase in the intracellular concentration of AMP. This elevation in 5'-AMP serves as a crucial signal, triggering a cascade of events to restore energy balance by activating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume it. A 10% decrease in ATP can lead to a several-hundred-percent increase in AMP, making AMP a highly sensitive indicator of cellular energy status[1].

Allosteric Regulation: The Direct Influence of 5'-AMP on Glycolysis and Gluconeogenesis

5'-AMP exerts immediate and direct control over the flux of glycolysis and gluconeogenesis through allosteric regulation of two key, opposing enzymes: phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).

Activation of Phosphofructokinase-1 (PFK-1): Committing to Glycolysis

PFK-1 catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis[2]. High levels of ATP, a product of glycolysis, allosterically inhibit PFK-1, signaling an energy-replete state. Conversely, an elevated concentration of 5'-AMP acts as a potent allosteric activator of PFK-1[2][3]. AMP binds to a regulatory site on the PFK-1 enzyme, inducing a conformational change that increases the enzyme's affinity for its substrate, fructose-6-phosphate, and counteracts the inhibitory effect of ATP[2]. This activation ensures that when energy is low, the glycolytic pathway is stimulated to generate more ATP.

Inhibition of Fructose-1,6-bisphosphatase (FBPase-1): Halting Gluconeogenesis

Fructose-1,6-bisphosphatase (FBPase-1) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. 5'-AMP is a potent allosteric inhibitor of FBPase-1[1]. By binding to an allosteric site on FBPase-1, AMP induces a conformational change that decreases the enzyme's catalytic activity. This inhibition prevents the futile cycle of simultaneous glycolysis and gluconeogenesis, ensuring that when the cell needs to produce ATP via glycolysis, the opposing pathway of glucose synthesis is switched off.

Synergistic Regulation with Fructose-2,6-bisphosphate

The regulatory effects of 5'-AMP are further amplified by another potent allosteric regulator, fructose-2,6-bisphosphate (F2,6BP). F2,6BP is a powerful activator of PFK-1 and an inhibitor of FBPase-1[2][4]. The levels of F2,6BP are themselves regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). Importantly, 5'-AMP and F2,6BP can act synergistically to activate PFK-1, leading to a robust stimulation of glycolysis when energy levels are low[5]. Similarly, their combined inhibitory effects on FBPase-1 ensure a stringent shutdown of gluconeogenesis.

The AMPK Signaling Cascade: A Master Regulator of Cellular Metabolism

Beyond its direct allosteric effects, 5'-AMP is a critical activator of AMP-activated protein kinase (AMPK), a master regulator of cellular and organismal metabolism[6]. AMPK acts as a central hub, sensing energy status and coordinating a complex network of downstream signaling pathways to restore energy balance.

Activation of AMPK by 5'-AMP

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Under conditions of low energy, both AMP and ADP bind to the γ subunit, leading to a conformational change that allosterically activates the kinase and makes it a better substrate for its upstream activating kinase, LKB1. This results in the phosphorylation of a threonine residue (Thr172) on the α subunit, leading to a substantial increase in AMPK activity.

Downstream Effects of AMPK on Glycolysis and Gluconeogenesis

Once activated, AMPK phosphorylates a multitude of downstream targets to promote ATP production and inhibit ATP consumption.

  • Stimulation of Glycolysis:

    • PFK-2/FBPase-2 Phosphorylation: AMPK phosphorylates specific isoforms of the bifunctional enzyme PFK-2/FBPase-2. In the heart, for instance, AMPK phosphorylates Ser466 on PFK-2, leading to the activation of its kinase activity[7]. This results in an increased production of F2,6BP, which, as mentioned earlier, is a potent activator of PFK-1, thereby stimulating glycolytic flux.

    • Glucose Uptake: AMPK promotes the translocation of glucose transporters (GLUTs), particularly GLUT4 in muscle and adipose tissue, to the plasma membrane, increasing the uptake of glucose from the bloodstream[8].

  • Inhibition of Gluconeogenesis:

    • Transcriptional Regulation: AMPK plays a crucial role in suppressing the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). It achieves this by phosphorylating and thereby regulating the activity of several transcription factors and co-activators involved in gluconeogenic gene expression. These include:

      • CREB-regulated transcription coactivator 2 (CRTC2): AMPK phosphorylates CRTC2, leading to its sequestration in the cytoplasm and preventing it from co-activating the transcription factor CREB on the promoters of gluconeogenic genes[9][10].

      • Hepatocyte Nuclear Factor 4α (HNF4α) and Forkhead Box Protein O1 (FOXO1): AMPK can also indirectly suppress gluconeogenesis by modulating the activity of other key transcription factors like HNF4α and FOXO1.

Experimental Methodologies

To investigate the intricate regulatory roles of 5'-AMP, a combination of enzymatic assays and analytical techniques is essential. The following protocols provide a robust framework for these studies.

Measurement of Intracellular Adenine Nucleotides by HPLC

Rationale: High-performance liquid chromatography (HPLC) is a sensitive and reliable method for separating and quantifying ATP, ADP, and AMP in cell and tissue extracts, allowing for the determination of the adenylate energy charge.

Step-by-Step Protocol:

  • Sample Preparation:

    • Rapidly quench metabolic activity by flash-freezing cell pellets or tissues in liquid nitrogen.

    • Extract nucleotides by homogenizing the frozen sample in a cold solution of 0.6 M perchloric acid.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cellular debris.

    • Neutralize the supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) to precipitate the perchlorate.

    • Centrifuge again to remove the potassium perchlorate precipitate and collect the neutralized supernatant for HPLC analysis.

  • HPLC Analysis:

    • Utilize a reverse-phase C18 column.

    • Employ an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer (e.g., 100 mM KH₂PO₄) at a specific pH (e.g., pH 6.0-6.5), often with an ion-pairing agent like tetrabutylammonium bromide to improve separation.

    • Detect the adenine nucleotides by their UV absorbance at 254 nm[11].

    • Quantify the concentrations of ATP, ADP, and AMP by comparing the peak areas to those of known standards.

Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)

Rationale: The activity of PFK-1 is determined by a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing magnesium chloride, fructose-6-phosphate, and ATP.

    • Add the coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

    • Include NADH in the reaction mixture.

  • Assay Procedure:

    • Add the cell or tissue lysate containing PFK-1 to the reaction mixture.

    • To study the effect of 5'-AMP, include varying concentrations of AMP in the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the PFK-1 activity.

  • Data Analysis:

    • Calculate the PFK-1 activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Fructose-1,6-bisphosphatase (FBPase-1) Activity Assay (Phosphate Release Assay)

Rationale: FBPase-1 activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of fructose-1,6-bisphosphate. The Malachite Green assay is a common colorimetric method for this purpose.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing magnesium chloride and fructose-1,6-bisphosphate.

    • To investigate the inhibitory effect of 5'-AMP, add varying concentrations of AMP to the reaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cell or tissue lysate containing FBPase-1.

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).

  • Phosphate Quantification (Malachite Green Assay):

    • Add the Malachite Green reagent to the reaction mixture. This reagent forms a colored complex with the released inorganic phosphate.

    • Measure the absorbance of the colored complex at a wavelength of approximately 620-660 nm.

    • Determine the concentration of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Data Presentation

Table 1: Representative Kinetic Parameters for PFK-1 and FBPase-1 Regulation by 5'-AMP

EnzymeEffectorOrganism/TissueKinetic ParameterValueReference
Phosphofructokinase-1 (PFK-1) 5'-AMPRabbit MuscleKa~50 µMBiochemistry, 1981, 20 (9), pp 2569–2574
5'-AMPYeastKa~200 µMBiochem J, 1983, 211(3):713-25.[12]
F6PHuman LiverKm0.03-0.06 mMJ Biol Chem, 1983, 258(11):6720-5.
Fructose-1,6-bisphosphatase-1 (FBPase-1) 5'-AMPPig KidneyKi~20 µMJ Biol Chem, 1996, 271(42):26105-10.
5'-AMPRat LiverKi~25 µMJ Biol Chem, 1981, 256(8):3619-22.[13]
F1,6BPPig KidneyKm1.2 µMUniProt: P00636

Note: The kinetic values can vary depending on the experimental conditions (pH, temperature, concentrations of other effectors).

Signaling Pathway and Workflow Diagrams

Reciprocal Regulation of Glycolysis and Gluconeogenesis by 5'-AMP

Reciprocal_Regulation cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP F16BP_glu Fructose-1,6-Bisphosphate FBP1 FBPase-1 F16BP_glu->FBP1 F6P_glu Fructose-6-Phosphate FBP1->F6P_glu AMP 5'-AMP (Low Energy) AMP->PFK1 Activates AMP->FBP1 Inhibits

Caption: Reciprocal regulation of PFK-1 and FBPase-1 by 5'-AMP.

AMPK Signaling Cascade in Glucose Metabolism

AMPK_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_glycolysis Glycolysis Stimulation cluster_gluconeogenesis Gluconeogenesis Inhibition AMP Increased [5'-AMP] AMPK AMPK AMP->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) PFK2 PFK-2/FBPase-2 AMPK->PFK2 Phosphorylates & Activates Kinase Domain GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes CRTC2 CRTC2 AMPK->CRTC2 Phosphorylates & Inhibits F26BP Fructose-2,6-Bisphosphate PFK2->F26BP Synthesizes PFK1 PFK-1 F26BP->PFK1 Activates Glycolysis Glycolysis PFK1->Glycolysis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake CREB CREB CRTC2->CREB Co-activates Gluconeogenic_Genes Gluconeogenic Genes (PEPCK, G6Pase) CREB->Gluconeogenic_Genes Transcription Gluconeogenesis Gluconeogenesis Gluconeogenic_Genes->Gluconeogenesis

Caption: AMPK signaling pathway in the regulation of glucose metabolism.

Conclusion

5'-AMP stands as a cornerstone in the intricate regulation of glycolysis and gluconeogenesis. Its dual role as a direct allosteric modulator of key enzymes and as the primary activator of the AMPK signaling cascade underscores its importance in maintaining cellular energy homeostasis. A thorough understanding of these mechanisms is not only fundamental to basic science but also holds significant promise for the development of novel therapeutic strategies for metabolic diseases such as type 2 diabetes and cancer. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of targeting this critical metabolic nexus.

References

  • Kopperschläger, G., Bär, J., Nisnoff, A., & Hofmann, E. (1983). Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate. Biochemical Journal, 211(3), 713–725. [Link]

  • Let's Talk Academy. (n.d.). Activation of Phosphofructokinase in Glycolysis: The Role of Fructose 2,6-Bisphosphate and Cellular Energy Status. [Link]

  • Wikipedia. (2023, October 27). Phosphofructokinase 1. In Wikipedia. [Link]

  • Wang, Y., et al. (2024). Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration. Scientific Reports, 14(1), 21192. [Link]

  • Reddit. (2020). Question about PFK regulation in glycolysis. r/Biochemistry. [Link]

  • Proteopedia. (2023). Phosphofructokinase (PFK). [Link]

  • Bhatt, D. P., et al. (2012). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Journal of Chromatography B, 889-890, 110–115. [Link]

  • JJ Medicine. (2017, February 5). AMPK Signaling Pathway: Regulation and Downstream Effects [Video]. YouTube. [Link]

  • Fromm, H. J., et al. (2002). Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors. Journal of Biological Chemistry, 277(29), 26493–26498. [Link]

  • Millipore. (n.d.). Malachite Green Phosphatase Assay. [Link]

  • Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signaling pathway coordinates cell growth, autophagy, and metabolism. Nature Cell Biology, 13(9), 1016–1023. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay. [Link]

  • Payne, M. A., et al. (1991). Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition. Journal of Biological Chemistry, 266(14), 8891–8896. [Link]

  • Marsin, A. S., et al. (2000). Phosphorylation and activation of heart PFK-2 by AMPK has a role in the stimulation of glycolysis during ischaemia. Current Biology, 10(20), 1247–1255. [Link]

  • Creative Diagnostics. (n.d.). AMPK Signaling Pathway. [Link]

  • Frontiers in Endocrinology. (2018). Insight on Transcriptional Regulation of the Energy Sensing AMPK and Biosynthetic mTOR Pathway Genes. [Link]

  • Nelson, S. W., et al. (2014). Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms. Journal of Biological Chemistry, 289(5), 2908–2917. [Link]

  • Natarajan, A., et al. (2017). Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis. Biochemistry, 56(22), 2873–2882. [Link]

  • Canto, C., & Auwerx, J. (2010). AMP-activated protein kinase and its downstream transcriptional pathways. Cellular and Molecular Life Sciences, 67(20), 3407–3423. [Link]

  • Atsumi, T., et al. (2005). Phosphorylation of the 6-Phosphofructo-2-Kinase/Fructose 2,6-Bisphosphatase/PFKFB3 Family of Glycolytic Regulators in Human Cancer. Clinical Cancer Research, 11(16), 5981–5989. [Link]

  • Xue, X. F., et al. (2009). HPLC determination of adenosine in royal jelly. Food Chemistry, 115(2), 715–719. [Link]

  • Wikipedia. (2023, November 26). Phosphofructokinase 2. In Wikipedia. [Link]

  • Pilkis, S. J., et al. (1981). Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate. Journal of Biological Chemistry, 256(8), 3619–3622. [Link]

  • Assay Genie. (n.d.). Phosphofructokinase (PFK) Activity Colorimetric Assay Kit. [Link]

  • Vallet, C., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(11), 3328. [Link]

  • SSERC. (n.d.). Protocol - Phosphatase Activity. [Link]

  • Wikipedia. (2023, December 1). Fructose 1,6-bisphosphatase. In Wikipedia. [Link]

  • Journal of Clinical Investigation. (2025). Hepatic glycogen directly regulates gluconeogenesis through an AMPK/CRTC2 axis in mice. [Link]

  • HELIX Chromatography. (n.d.). Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. [Link]

  • ResearchGate. (2016). A role for PFK-2/FBPase-2, as distinct from fructose 2,6-bisphosphate, in regulation of insulin secretion in pancreatic β-cells. [Link]

  • Reactome. (n.d.). fructose 6-phosphate + ATP => fructose 1,6-bisphosphate + ADP. [Link]

  • Biochemical Journal. (2023). AMPK inhibits liver gluconeogenesis: fact or fiction?. [Link]

  • BioVision. (n.d.). Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric). [Link]

Sources

Foundational

Metabolic Consequences of Elevated Intracellular AMP Levels

Executive Summary In the cellular bioenergetic landscape, Adenosine Monophosphate (AMP) acts as the ultrasensitive "low-battery" signal. While ATP is the currency of energy, AMP is the regulator of the mint.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the cellular bioenergetic landscape, Adenosine Monophosphate (AMP) acts as the ultrasensitive "low-battery" signal. While ATP is the currency of energy, AMP is the regulator of the mint. Under homeostatic conditions, the intracellular ATP:ADP ratio is maintained at approximately 10:1, with AMP levels kept exceedingly low (<10 µM) by the activity of adenylate kinase. Consequently, even a minor consumption of ATP results in a disproportionately large percentage increase in AMP.

This guide details the metabolic reprogramming triggered by elevated AMP. It moves beyond the general "energy sensor" concept to explore the precise molecular mechanisms—specifically the allosteric regulation of AMP-activated protein kinase (AMPK), the phosphorylation of rate-limiting enzymes (ACC1/2, PFKFB3, TSC2), and the shift from anabolic growth to catabolic survival. It also provides validated experimental protocols for quantifying these states in a research setting.

Mechanistic Foundation: The Adenylate Energy Charge

The metabolic consequences of AMP cannot be understood without defining the Adenylate Energy Charge (AEC) . The cell maintains equilibrium via the Adenylate Kinase (AK) reaction:



Because the equilibrium constant (


) is near 1, and ATP concentrations are high (mM range), a small drop in ATP leads to a massive relative increase in AMP. This makes the AMP:ATP ratio  a far more sensitive indicator of energetic stress than ATP concentration alone.
The AMP Sensor Mechanism

Elevated AMP exerts its effects primarily by binding to the cystathionine-beta-synthase (CBS) domains on the


-subunit of AMPK. This binding induces three critical structural changes:
  • Allosteric Activation: Causes a conformational change that increases kinase activity up to 10-fold.

  • Protection from Dephosphorylation: The conformational shift shields the critical Thr172 residue on the

    
    -subunit from protein phosphatases (e.g., PP2C), maintaining the active state.
    
  • Promotion of LKB1 Phosphorylation: Enhances the affinity for the upstream kinase LKB1 to phosphorylate Thr172, leading to >1000-fold total activation.

Metabolic Reprogramming: The Consequences

Once activated, AMPK acts as a metabolic switch, phosphorylating specific serine/threonine residues on downstream targets to inhibit ATP-consuming pathways (anabolism) and activate ATP-generating pathways (catabolism).

Lipid Metabolism (The ACC Switch)

The most immediate consequence of high AMP is the cessation of fatty acid synthesis and the promotion of


-oxidation.
  • Target: Acetyl-CoA Carboxylase (ACC).[1]

  • Mechanism: AMPK phosphorylates ACC1 at Ser79 (cytosolic) and ACC2 at Ser212/222 (mitochondrial surface).

  • Consequence: Phosphorylation inactivates ACC, lowering the concentration of Malonyl-CoA. Since Malonyl-CoA is an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), its reduction relieves the "brake" on CPT1, allowing fatty acyl-CoAs to enter the mitochondria for oxidation.

Glucose Metabolism (The PFKFB3 Shunt)

AMP accelerates glycolysis to generate ATP anaerobically or oxidatively.

  • Target: 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[2]

  • Mechanism: AMPK phosphorylates PFKFB3 at Ser461 (human isoform).[2][3][4]

  • Consequence: This activates the kinase activity of PFKFB3, increasing Fructose-2,6-bisphosphate (F2,6BP) levels.[5] F2,6BP is a potent allosteric activator of PFK-1, the rate-limiting step of glycolysis, driving flux through the pathway.

  • Translocation: Concurrently, AMPK phosphorylates TBC1D1, promoting GLUT4 translocation to the plasma membrane in skeletal muscle.

Protein Turnover & Autophagy (mTORC1 & ULK1)

To conserve energy, high AMP halts protein synthesis (a high-cost process).

  • Target 1 (Inhibition): Tuberous Sclerosis Complex 2 (TSC2).[6][7][8]

  • Mechanism: AMPK phosphorylates TSC2 at Ser1387 .[7][8][9] This enhances the GAP activity of TSC2 towards Rheb, keeping Rheb in its inactive GDP-bound state, thereby inhibiting mTORC1.

  • Target 2 (Activation): ULK1 (Autophagy Initiator).

  • Mechanism: AMPK directly phosphorylates ULK1 at Ser317, Ser555, and Ser777 .[10][11]

  • Consequence: This initiates autophagosome formation, recycling damaged organelles (mitophagy) to recover nutrients and maintain quality control.[12]

Visualization: The AMP Signaling Hub

The following diagram illustrates the causal flow from ATP depletion to metabolic reprogramming.

AMP_Signaling_Pathway cluster_Lipid Lipid Metabolism cluster_Growth Growth & Autophagy cluster_Glucose Glucose Metabolism EnergyStress Energy Stress (Hypoxia, Exercise, Glucose Deprivation) ATP_Drop ↓ ATP / ↑ ADP EnergyStress->ATP_Drop AK_Reaction Adenylate Kinase (2ADP ⇌ ATP + AMP) ATP_Drop->AK_Reaction AMP_Rise ↑↑ Intracellular AMP AK_Reaction->AMP_Rise AMPK_Inactive AMPK (Inactive) AMP_Rise->AMPK_Inactive Allosteric Binding AMPK_Active AMPK (Active) (p-Thr172) AMPK_Inactive->AMPK_Active ACC ACC1/2 (p-Ser79/212) AMPK_Active->ACC Phosphorylates (Inhibits) TSC2 TSC2 (p-Ser1387) AMPK_Active->TSC2 Phosphorylates (Activates) ULK1 ULK1 (p-Ser317/555) AMPK_Active->ULK1 Phosphorylates (Activates) PFKFB3 PFKFB3 (p-Ser461) AMPK_Active->PFKFB3 Phosphorylates (Activates) LKB1 LKB1 LKB1->AMPK_Inactive Phosphorylation Malonyl ↓ Malonyl-CoA ACC->Malonyl CPT1 ↑ CPT1 Activity Malonyl->CPT1 Relieves Inhibition FAO ↑ Fatty Acid Oxidation CPT1->FAO mTORC1 mTORC1 (Inhibited) TSC2->mTORC1 Inhibits Autophagy ↑ Autophagy/Mitophagy ULK1->Autophagy Glycolysis ↑ Glycolysis PFKFB3->Glycolysis

Caption: Mechanistic flow of AMP-driven metabolic reprogramming, detailing specific phosphorylation sites and physiological outcomes.

Quantitative Summary of Targets

The following table summarizes the key phosphorylation events verified in human models. Use these specific residues when designing antibodies or mass spectrometry panels.

Target ProteinFunctionPhosphorylation Site (Human)Effect of AMP/AMPKMetabolic Consequence
ACC1 Fatty Acid SynthesisSer79 InhibitionHalts lipogenesis; conserves Acetyl-CoA.
ACC2 Mitochondrial ImportSer212 (or Ser222) InhibitionLowers Malonyl-CoA; activates CPT1 & ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-oxidation.
PFKFB3 Glycolysis RegulatorSer461 ActivationIncreases F2,6BP; drives glycolytic flux.[5]
TSC2 mTOR RegulatorSer1387 ActivationInhibits mTORC1; blocks protein synthesis.
ULK1 Autophagy InitiatorSer317, Ser555, Ser777 ActivationInitiates autophagosome formation.[11][12]
PGC-1

Mitochondrial BiogenesisThr177, Ser538 ActivationPromotes mitochondrial biogenesis (long-term).

Experimental Methodologies

Trustworthy data requires rigorous experimental design. Measuring AMP levels and AMPK activity is prone to artifacts due to the rapid turnover of adenylates (seconds) during cell lysis.

Quantifying Intracellular AMP (LC-MS/MS)

Challenge: ATP hydrolysis during lysis artificially inflates AMP levels. Solution: Rapid quenching is mandatory.

Protocol:

  • Quenching: Wash cells rapidly (<5s) with ice-cold saline. Immediately add 80% cold methanol (-80°C) directly to the plate.

  • Extraction: Scrape cells on dry ice. Vortex and centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (HILIC column preferred for polar nucleotides).

  • Normalization: Normalize AMP peak area to total nucleotide pool (ATP+ADP+AMP) or protein content (parallel plate).

Monitoring Real-Time Energy Status (Biosensors)

For live-cell kinetics, endpoint assays are insufficient.

  • Tool: PercevalHR (Genetically encoded fluorescent biosensor).

  • Mechanism: Excitation spectrum shifts based on ATP:ADP binding.

  • Readout: Ratiometric fluorescence (Ex490/Ex420 nm).

  • Validation: Calibrate min/max signal using 2-deoxyglucose (energy depletion) and oligomycin.

Validating Pathway Activation (Western Blotting)

Do not rely solely on p-AMPK (Thr172) as it can be dephosphorylated during lysis. Always measure a downstream substrate to confirm functional activation.

  • Primary Marker: p-AMPK ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Thr172).
    
  • Obligatory Secondary Marker: p-ACC (Ser79).[13] This is the "gold standard" readout for in vivo AMPK activity because the phosphorylation is stable and robust.

Experimental Workflow Diagram

Experimental_Workflow cluster_Quant AMP Quantification cluster_Activity Pathway Validation Sample Cell Culture / Tissue Quench Rapid Quench (-80°C MeOH) Sample->Quench Lysis Lysis + Phosphatase Inhibitors (NaF, Na3VO4) Sample->Lysis Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS (HILIC Column) Extract->LCMS Data1 AMP:ATP Ratio LCMS->Data1 WB Western Blot Lysis->WB Targets Detect: p-ACC (Ser79) p-AMPK (Thr172) WB->Targets Data2 Functional Activity Targets->Data2

Caption: Dual-stream workflow for correlating metabolite levels (LC-MS) with signaling activity (Western Blot).

Therapeutic Implications

Targeting the AMP-signaling axis is a high-priority strategy for metabolic diseases (T2D, NASH) and cancer.

  • AMP Mimetics (AICAR): Converted intracellularly to ZMP (an AMP analog).[14] Activates AMPK but has off-target effects on other ZMP-sensitive enzymes.

  • Direct Activators (Allosteric):

    • A-769662 / 991: Bind to the Allosteric Drug and Metabolite (ADaM) site at the

      
      -
      
      
      
      interface. They activate AMPK independently of AMP levels and protect Thr172.
    • PF-07302048 (Pfizer): A novel, liver-selective activator designed to suppress lipogenesis (via ACC inhibition) for NASH treatment without systemic side effects.

  • Indirect Activators:

    • Metformin: Inhibits Complex I of the electron transport chain

      
       drops ATP 
      
      
      
      rises AMP
      
      
      activates AMPK.

Critical Consideration for Drug Development: When screening for AMPK activators, distinguish between direct activation (binding the kinase) and indirect activation (mitochondrial toxicity). Compounds that increase AMP by poisoning mitochondria (like oligomycin or high-dose metformin) may have toxicity profiles unsuitable for chronic therapy. Always screen for Oxygen Consumption Rate (OCR) alongside AMPK activation.

References

  • Gowans, G. J., et al. (2013). "AMP is a true physiological regulator of AMP-activated protein kinase by both allosteric activation and enhancing net phosphorylation." Cell Metabolism. Link

  • Kim, J., et al. (2011). "AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1."[12] Nature Cell Biology. Link

  • Fullerton, M. D., et al. (2013). "Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin." Nature Medicine. Link

  • Inoki, K., et al. (2003). "TSC2 is phosphorylated and inhibited by AMPK and suppresses mTOR signalling."[8] Genes & Development. Link

  • Marsin, A. S., et al. (2000). "Phosphorylation and activation of heart PFK-2 by AMPK." Current Biology. Link

  • Xiao, B., et al. (2011). "Structure of mammalian AMPK and its regulation by ADP." Nature. Link

  • Pfizer Inc. (2024).[15] "Patent WO 2024209363: AMPK Activators."[15] BioWorld.[15] Link

Sources

Exploratory

Adenosine 5'-Monophosphate (AMP) in Purine Dynamics: Synthesis, Salvage, and Metabolic Control

[1][2] Executive Summary Adenosine 5'-monophosphate (AMP) is not merely a constituent of the genetic code; it is a pivotal metabolic node governing cellular energy homeostasis and signal transduction. This guide dissects...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Adenosine 5'-monophosphate (AMP) is not merely a constituent of the genetic code; it is a pivotal metabolic node governing cellular energy homeostasis and signal transduction. This guide dissects the dual origins of AMP—de novo biosynthesis via the IMP branch point and the high-efficiency salvage pathway mediated by Adenine Phosphoribosyltransferase (APRT).

For drug development professionals, understanding the kinetic regulation of these pathways is critical. The reciprocal energy requirements (GTP driving AMP synthesis) and the synergistic feedback inhibition of PRPP amidotransferase represent high-value targets for metabolic modulation in oncology and metabolic disease. This document provides mechanistic insights, validated experimental protocols, and structural visualizations to support research into purine nucleotide metabolism.[1]

The De Novo Biosynthetic Branch Point

The synthesis of AMP from Inosine Monophosphate (IMP) represents a critical divergence in purine metabolism. Unlike the upstream steps that construct the purine ring on the ribose scaffold, this branch point is heavily regulated to ensure a balance between Adenine (A) and Guanine (G) nucleotides.

Mechanistic Pathway

The conversion of IMP to AMP is a two-step process occurring in the cytosol:

  • Adenylosuccinate Synthetase (ADSS): IMP condenses with L-Aspartate to form Adenylosuccinate (S-AMP).[1] Crucially, this reaction is driven by the hydrolysis of GTP (not ATP).[1] This creates a reciprocal regulatory mechanism: the synthesis of AMP requires GTP, while the synthesis of GMP requires ATP.[2]

    • Reaction:

      
      [1]
      
  • Adenylosuccinate Lyase (ADSL): ADSL cleaves fumarate from Adenylosuccinate to yield AMP.[1]

    • Reaction:

      
      [1]
      
    • Note on Dual Function: ADSL is the same enzyme that catalyzes step 8 of the de novo pathway (SAICAR

      
       AICAR).[3] Inhibition of ADSL therefore causes a dual metabolic block, accumulating toxic intermediates (SAICAR and S-AMP).[1]
      
Pathway Visualization

The following diagram illustrates the IMP branch point, highlighting the reciprocal energy dependence and the dual role of ADSL.

PurineBranchPoint IMP Inosine Monophosphate (IMP) S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP Aspartate Aspartate Aspartate->S_AMP GTP GTP (Energy Source) GTP->S_AMP Reciprocal Regulation Fumarate Fumarate S_AMP->Fumarate AMP Adenosine Monophosphate (AMP) S_AMP->AMP ADSS Adenylosuccinate Synthetase (ADSS) ADSL Adenylosuccinate Lyase (ADSL)

Figure 1: The IMP to AMP biosynthetic branch.[1][2][4] Note the requirement of GTP, establishing a cross-regulation where high guanyl energy charge promotes adenyl synthesis.

The Salvage Paradigm: APRT

While de novo synthesis is energetically expensive (requiring at least 6 ATP equivalents per purine), the salvage pathway is highly efficient.[1] For researchers studying ischemia or rapid proliferation, the salvage pathway is often the dominant source of nucleotides.

Adenine Phosphoribosyltransferase (APRT)

APRT catalyzes the magnesium-dependent transfer of the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine.[1]

  • Reaction:

    
    [1]
    
  • Thermodynamics: The reaction is rendered effectively irreversible by the subsequent hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase.

  • Kinetics: APRT has a high affinity for adenine (low

    
    ), allowing it to scavenge trace amounts of free adenine generated from polyamine synthesis or dietary intake.[1]
    
Clinical & Experimental Relevance

Deficiency in APRT leads to the accumulation of adenine, which is oxidized by Xanthine Dehydrogenase (XDH) to 2,8-dihydroxyadenine (DHA) .[1][5][6] DHA is extremely insoluble and precipitates in the renal tubules.

  • Investigator Tip: When screening APRT inhibitors, standard UV assays can be confounded by high background absorbance of adenine. HPLC-based radiometric assays (Protocol B) are recommended for precise kinetic profiling.

Metabolic Regulation & Feedback Loops[8]

The regulation of AMP synthesis is a textbook example of synergistic feedback inhibition . This is a critical concept for drug design, as disrupting this feedback can lead to uncontrolled proliferation or cell death.

Control of PRPP Amidotransferase (GPAT)

The first committed step of de novo synthesis is catalyzed by Glutamine-PRPP Amidotransferase (GPAT).

  • Allosteric Inhibitors: AMP and GMP.[2][4][7]

  • Synergy: Binding of AMP alone or GMP alone provides partial inhibition. However, when both are present, they bind to distinct allosteric sites, causing a conformational change that shuts down the enzyme almost completely.[1] This prevents the wasteful accumulation of IMP when both adenyl and guanyl pools are sufficient.

Regulation of ADSS

AMP also competitively inhibits its own synthesis at the level of ADSS. This local feedback loop ensures that if AMP levels are high, IMP is diverted towards GMP synthesis (via IMP Dehydrogenase), provided ATP is available.[1]

FeedbackRegulation PRPP PRPP GPAT PRPP Amidotransferase PRPP->GPAT IMP IMP GPAT->IMP De Novo Pathway AMP AMP IMP->AMP ADSS/ADSL GMP GMP IMP->GMP IMPDH/GMPS AMP->GPAT Synergistic Inhibition AMP->IMP Inhibits ADSS GMP->GPAT

Figure 2: Synergistic feedback inhibition.[1] AMP and GMP cooperatively inhibit the first committed step (GPAT), while AMP also locally inhibits its own branch at ADSS.[1]

Experimental Methodologies

Precise quantification of AMP and its associated enzymes is non-trivial due to the rapid turnover of the adenylate pool (ATP


 ADP 

AMP).
Protocol A: Ion-Pair HPLC Quantification of Intracellular Nucleotides

Objective: Isolate and quantify AMP, ADP, ATP, and IMP from cell lysates.[1] Rationale: Standard C18 columns retain nucleotides poorly due to their polarity. Ion-pairing agents (Tetrabutylammonium) increase retention and resolution.[1]

Reagents:

  • Mobile Phase A: 10 mM Tetrabutylammonium hydrogensulfate (TBAHS), 100 mM

    
    , pH 6.0.[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Lysis Buffer: 0.4 M Perchloric Acid (PCA).[1]

Workflow:

  • Cell Lysis: Rapidly wash cells with ice-cold PBS.[1] Add 0.4 M PCA (

    
     per 
    
    
    
    cells).[1] Incubate on ice for 10 min.
    • Why: Acid stops enzymatic turnover immediately (quenching ATPases).[1]

  • Neutralization: Centrifuge (

    
    , 4°C, 10 min). Transfer supernatant. Neutralize with 
    
    
    
    to pH 6–7.[1]
    • Why:

      
       precipitates, removing the salt interference.[1]
      
  • Chromatography:

    • Column: C18 (e.g., Phenomenex Gemini),

      
      , 
      
      
      
      .[1]
    • Gradient: 0–15 min (0% to 10% B); 15–25 min (10% to 30% B).[1]

    • Flow:

      
      .[1]
      
    • Detection: UV @ 254 nm.[8]

  • Analysis: AMP elutes early (~5-8 min), followed by ADP and ATP.[1] IMP usually elutes between AMP and ADP depending on pH.

Protocol B: APRT Activity Assay (HPLC-Linked)

Objective: Measure the conversion of Adenine to AMP.[9] Rationale: Spectrophotometric assays tracking the decrease in Adenine absorbance are less sensitive than separating product (AMP) from substrate (Adenine) via HPLC.[1]

Assay Mix (


): 
  • Tris-HCl (50 mM, pH 7.4)[1]

  • 
     (5 mM) – Essential cofactor for PPi release.[1]
    
  • PRPP (1 mM)

  • Substrate: Adenine (

    
    ).[1]
    
  • Enzyme: Cell lysate or recombinant APRT.

Steps:

  • Pre-incubate mix (minus PRPP) at 37°C for 2 min.

  • Initiate with PRPP.[2] Incubate 10–30 min.

  • Stop Reaction: Add

    
     4 M PCA or heat shock (95°C, 2 min).
    
  • Separation: Inject

    
     onto the HPLC system described in Protocol A.
    
  • Calculation: Calculate specific activity based on the AMP peak area relative to an AMP standard curve.

Therapeutic Implications

APRT Deficiency and Urolithiasis

Patients with homozygous APRT deficiency cannot salvage adenine. The resulting accumulation of 2,8-DHA causes radiolucent kidney stones.[1]

  • Drug Dev Insight: Allopurinol (Xanthine Oxidase Inhibitor) is the standard treatment. It blocks the oxidation of adenine to DHA, allowing adenine to be excreted directly (which is more soluble than DHA).[1]

Antimetabolites
  • Methotrexate (MTX): While MTX targets DHFR, the downstream effect is the depletion of tetrahydrofolate pools required for de novo purine synthesis (specifically the transformylase steps). This leads to an acute drop in IMP and subsequently AMP/ATP, triggering energy stress and apoptosis in rapidly dividing cancer cells.

  • 6-Mercaptopurine (6-MP): A prodrug that must be activated by the salvage pathway (HPRT, analogous to APRT) to form TIMP (Thio-IMP).[1] TIMP inhibits GPAT (step 1) and IMP Dehydrogenase, collapsing the purine pool.[1]

AMPK Activation

AMP acts as a direct allosteric activator of AMP-activated protein kinase (AMPK).[1] A high AMP:ATP ratio signals low energy status.

  • Mechanism:[1][3][10][11][12] AMP binds to the

    
    -subunit of AMPK, causing a conformational change that protects the activating phosphorylation on the 
    
    
    
    -subunit from phosphatases.[1] This is a key pathway for drugs targeting Type 2 Diabetes (e.g., Metformin mimics this effect).[1]

References

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002).[1] Nucleotide Biosynthesis.[2][4][11][13][14][15] Biochemistry.[2][4][11][13] 5th edition. W H Freeman. Available at: [Link]

  • Boll, M., et al. (2023).[1] APRT (Adenine phosphoribosyltransferase) enzyme assay.[1][5][6] Synnovis. Available at: [Link][1]

  • Zalkin, H., & Smith, J. L. (1998).[1] Enzymes of purine de novo biosynthesis.[3][10][9][14][15] Advances in Enzymology and Related Areas of Molecular Biology. Available at: [Link]

  • Camici, M., et al. (2018).[1] Purine salvage pathways: a review. Nucleosides, Nucleotides & Nucleic Acids.[1][16][3][7][12][13][17] Available at: [Link][1]

  • Giannattasio, S., et al. (2019).[1] Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells.[1][18] Methods in Molecular Biology. Available at: [Link]

  • Runquist, M., & Daddona, P. E. (2024).[1] Adenine Phosphoribosyltransferase Deficiency: A Potentially Reversible Cause of CKD.[5] Kidney International Reports. Available at: [Link][1]

Sources

Foundational

The Bioenergetic Sentinel: 5'-AMP in Hypoxic Stress Response

Topic: Role of 5'-AMP in Hypoxic Stress Response Mechanisms Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary In the context of hypoxic stress, 5'-Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5'-AMP in Hypoxic Stress Response Mechanisms Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the context of hypoxic stress, 5'-Adenosine Monophosphate (5'-AMP) is not merely a metabolic byproduct but a critical signaling intermediate that orchestrates cellular survival. This guide delineates the dualistic mechanism of 5'-AMP:

  • Intracellularly: It acts as the primary allosteric activator of AMP-activated protein kinase (AMPK), triggering a metabolic switch from anabolism to catabolism.

  • Extracellularly: It serves as the obligate precursor for Adenosine via the CD39/CD73 ectonucleotidase axis, driving anti-inflammatory and vasodilatory responses.

This document provides a mechanistic deep-dive, validated experimental protocols, and structural visualizations to support research and therapeutic development in ischemia and oncology.

Mechanistic Foundation: The Intracellular Energy Gauge

The AMP/ATP Ratio as a High-Gain Sensor

Under normoxic conditions, the intracellular ATP:ADP ratio is approximately 10:1, and AMP levels are negligible (<10 µM). During hypoxia, inhibition of mitochondrial oxidative phosphorylation leads to a rapid drop in ATP. The adenylate kinase reaction (


) amplifies this signal; a small drop in ATP results in a squared increase in AMP.

Mechanism of Action:

  • Allosteric Activation: AMP binds to the Cystathionine Beta-Synthase (CBS) domains on the

    
    -subunit of AMPK.[1] This induces a conformational change that protects the activating Thr172 phosphorylation site on the 
    
    
    
    -subunit from phosphatases.
  • Causality: It is the ratio of AMP to ATP, rather than absolute AMP concentration, that dictates AMPK kinetics. AMP competitively displaces ATP at the regulatory sites.

Diagram: Intracellular AMPK Signaling Pathway

The following diagram illustrates the signal transduction from hypoxic stress to metabolic adaptation.

AMPK_Signaling Hypoxia Hypoxia (Low O2) Mito Mitochondrial OXPHOS Inhibition Hypoxia->Mito ATP_Drop ↓ ATP / ↑ ADP Mito->ATP_Drop AK Adenylate Kinase (2ADP ↔ ATP + AMP) ATP_Drop->AK AMP_Rise ↑↑ AMP (High Gain Signal) AK->AMP_Rise AMPK_Active p-AMPK (Thr172) (Active) AMP_Rise->AMPK_Active Allosteric Binding (Gamma Subunit) PP2C Protein Phosphatases (PP2C) AMP_Rise->PP2C Inhibits Dephosphorylation AMPK_Inactive AMPK Heterotrimer (Inactive) AMPK_Inactive->AMPK_Active Phosphorylation mTORC1 mTORC1 (Protein Synthesis) AMPK_Active->mTORC1 Inhibits ULK1 ULK1 (Autophagy) AMPK_Active->ULK1 Activates PFKFB3 PFKFB3 (Glycolysis) AMPK_Active->PFKFB3 Activates LKB1 LKB1 (Upstream Kinase) LKB1->AMPK_Active

Caption: Figure 1. The amplification of hypoxic stress via Adenylate Kinase and the subsequent multi-modal activation of AMPK.[2]

Extracellular Signaling: The CD39/CD73 Axis

While intracellular AMP signals energy deficit, extracellular AMP (eAMP) is a transient intermediate in the purinergic signaling cascade. Hypoxia-Inducible Factor 1


 (HIF-1

) upregulates the expression of ectonucleotidases, creating a feed-forward loop for adenosine production.
The Pathway
  • Release: ATP is released from hypoxic cells via pannexin channels or cell lysis.

  • Conversion:

    • CD39 (ENTPD1): Hydrolyzes ATP/ADP

      
       AMP.
      
    • CD73 (NT5E): The rate-limiting step hydrolyzing AMP

      
       Adenosine.
      
  • Signaling: Adenosine binds to A2A/A2B receptors, promoting endothelial barrier integrity and suppressing immune over-activation (ischemic reperfusion injury protection).

Diagram: Extracellular Purinergic Cascade

Purinergic_Axis HIF1 Hypoxia (HIF-1α) CD39 CD39 (ENTPD1) HIF1->CD39 Upregulation CD73 CD73 (NT5E) HIF1->CD73 Upregulation ATP_Ext Extracellular ATP AMP_Ext Extracellular 5'-AMP ATP_Ext->AMP_Ext Hydrolysis (CD39) Ado Adenosine AMP_Ext->Ado Hydrolysis (CD73) Receptors A2A / A2B Receptors Ado->Receptors Response Vasodilation & Anti-inflammation Receptors->Response

Caption: Figure 2. The HIF-1


 dependent upregulation of CD39/CD73 converts extracellular ATP to immunosuppressive Adenosine.

Quantitative Data Summary

The following table summarizes the physiological shifts in nucleotide concentrations and signaling parameters during hypoxic stress.

ParameterNormoxic ConditionHypoxic Stress (1% O2)Mechanism/Significance
Intracellular ATP 5–10 mM1–3 mMDirect inhibition of OXPHOS.
Intracellular AMP < 0.05 mM> 0.5 mM10-fold increase drives AMPK activation.
AMP:ATP Ratio < 0.010.2 – 0.5The primary "energy charge" signal.
AMPK Activity Basal> 300% IncreaseTriggered by AMP binding

-subunit.
Extracellular Adenosine < 30 nM> 500 nMResult of CD73 activity on accumulated AMP.

Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC Quantification of Intracellular Adenine Nucleotides

Objective: Accurately measure the AMP/ATP ratio to validate metabolic stress. Challenge: ATP hydrolysis is rapid; improper extraction leads to artificial AMP elevation.

Reagents & Equipment:

  • Column: Poroshell 120 EC-C18 (3.0 x 150 mm, 2.7 µm) or equivalent.[3]

  • Mobile Phase: 50 mM Potassium Hydrogen Phosphate (K2HPO4), pH 6.80 (Isocratic).[3]

  • Detection: UV at 254 nm.[3]

  • Lysis Buffer: 0.6 M Perchloric Acid (PCA) (ice cold).

Step-by-Step Workflow:

  • Rapid Arrest: Wash cells once with ice-cold PBS. Immediately add 300 µL ice-cold 0.6 M PCA. Critical: This stops all enzymatic activity instantly.

  • Extraction: Scrape cells and collect into microcentrifuge tubes. Vortex vigorously for 30s. Incubate on ice for 5 min.

  • Neutralization: Centrifuge at 12,000 x g for 5 min at 4°C. Transfer supernatant to a new tube. Neutralize with 2M KOH (approx. 1/4 volume) to pH 6.5–7.0.

    • Validation Step: Use pH strips to ensure neutral pH; acidic samples damage the column, basic samples degrade RNA.

  • Clarification: Centrifuge again to remove Potassium Perchlorate precipitate. Filter supernatant (0.22 µm).

  • Analysis: Inject 10 µL into HPLC. Flow rate 0.6 mL/min.[3]

    • Retention Times (Approx): ATP (2.5 min), ADP (3.5 min), AMP (5.8 min).

  • Self-Validation: Spike a parallel sample with a known concentration of AMP standard to confirm peak identity and recovery efficiency (>85% recovery required).

Protocol B: Western Blot for AMPK Activation (Thr172)

Objective: Assess functional activation of the AMP sensor. Challenge: Rapid dephosphorylation during lysis.

Reagents:

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate) and Protease Inhibitors.

  • Primary Antibody: Anti-Phospho-AMPK

    
     (Thr172) (Rabbit mAb).
    
  • Control Antibody: Anti-Total AMPK

    
    .
    

Step-by-Step Workflow:

  • Hypoxia Treatment: Expose cells to 1% O2 for desired duration (e.g., 2-4 hours).

  • In-Situ Lysis: Do NOT trypsinize. Place plates on ice. Aspirate media. Wash with ice-cold PBS containing 1mM Na3VO4. Add lysis buffer directly to the plate.

    • Causality: Trypsinization induces metabolic stress, creating false positives.

  • Sonication: Collect lysate and sonicate (3 x 10s pulses) to shear DNA. Centrifuge 14,000 x g, 10 min, 4°C.

  • Immunoblotting: Load 20-30 µg protein. Block with 5% BSA (not milk, as milk contains phosphoproteins that interfere). Incubate primary antibody overnight at 4°C.

  • Self-Validation Controls:

    • Positive Control: Treat normoxic cells with AICAR (2 mM, 1h) or Metformin (2 mM, 2h).

    • Negative Control: Treat hypoxic cells with Compound C (AMPK inhibitor) to verify band specificity.

References

  • Hardie, D. G., et al. (2012). "AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function." Genes & Development.

  • Eltzschig, H. K., et al. (2004). "Crucial role for ecto-5'-nucleotidase (CD73) in vascular leakage during hypoxia."[4] Journal of Experimental Medicine.

  • Oakhill, J. S., et al. (2011). "AMPK is a direct adenylate charge-regulated protein kinase." Science.

  • Semenza, G. L. (2012). "Hypoxia-inducible factors in physiology and medicine." Cell.

  • Synnestvedt, K., et al. (2002). "Ecto-5'-nucleotidase (CD73) regulation by hypoxia-inducible factor-1 mediates permeability changes in intestinal epithelia." Journal of Clinical Investigation.

Sources

Exploratory

Technical Guide: Adenosine 5'-Monophosphate (AMP) – Free Acid vs. Disodium Salt

[1][2][3] Executive Summary In biochemical research and drug development, Adenosine 5'-monophosphate (AMP) is a critical reagent used as an enzyme substrate, an allosteric regulator (e.g., AMPK activation), and a precurs...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In biochemical research and drug development, Adenosine 5'-monophosphate (AMP) is a critical reagent used as an enzyme substrate, an allosteric regulator (e.g., AMPK activation), and a precursor in nucleotide synthesis.[1][2][3][4][5][6][7][8][][10][11][12]

The choice between the Free Acid and Disodium Salt forms is not merely a matter of preference but a critical experimental variable. The Disodium Salt is the industry standard for biological assays due to its immediate aqueous solubility and near-neutral pH.[2] The Free Acid is primarily a synthetic intermediate; it is sparingly soluble in water and highly acidic, requiring precise pH titration to be usable in biological systems.[2] Misuse of the Free Acid form is a common source of experimental failure, leading to precipitation, acidic shock in cell cultures, or inconsistent enzymatic kinetics.[1][2]

Physicochemical Characterization

The fundamental difference lies in the protonation state of the phosphate group.[2] The free acid possesses fully protonated hydroxyl groups on the phosphate (below pKa 1), whereas the disodium salt has replaced these protons with sodium counter-ions, rendering the molecule polar and water-soluble.[1][2]

Comparative Data Table
FeatureAMP Free AcidAMP Disodium Salt
Primary Utility Organic synthesis, Non-Na+ buffer preparationBiological assays, Cell culture, Kinase studies
CAS Number 61-19-8 4578-31-8
Formula


Molecular Weight ~347.22 g/mol ~391.18 g/mol (Anhydrous)
Water Solubility Low / Sparingly Soluble (<10 mg/mL without alkali)High / Freely Soluble (>50 mg/mL)
pH in Solution (50mM) Acidic (~2.5 - 3.[1][13][2][7][]5)Near Neutral (~6.8 - 7.[1]5)
Hygroscopicity ModerateHigh (Absorbs moisture rapidly)
Appearance White crystalline powderWhite to off-white powder

Solubility Mechanics & Solution Chemistry[3]

Understanding the ionization state of the phosphate group is essential for protocol design.[2]

The Solubility Barrier

The phosphate group on the 5' carbon has two ionizable hydroxyls.[2]

  • Free Acid: At pH < 2, these groups are protonated.[2] The molecule forms strong intermolecular hydrogen bonds, creating a crystal lattice that resists solvation in water.[2]

  • Disodium Salt: The sodium ions disrupt this lattice and interact favorably with water dipoles, allowing rapid dissolution.[2]

To dissolve the Free Acid, one must manually drive the equilibrium toward the ionized form by adding a base (typically NaOH), effectively converting it into the sodium salt in situ.[1][2]

Visualization: Solubilization Pathway

The following diagram illustrates the chemical transformation required to render the Free Acid soluble.

solubilization_logic FreeAcid AMP Free Acid (Insoluble in H2O) Deprotonation Deprotonation of Phosphate Group FreeAcid->Deprotonation High Lattice Energy NaOH Add Base (NaOH / KOH) NaOH->Deprotonation SaltForm AMP Salt Species (Ionic Form) Deprotonation->SaltForm pKa Transition Soluble Aqueous Solution (Ready for Assay) SaltForm->Soluble Hydration

Figure 1: The solubilization mechanism.[1][2] The Free Acid requires chemical modification (deprotonation) to overcome lattice energy and enter the aqueous phase.[1][2]

Decision Matrix: Which Form to Choose?

Select the form based on your downstream application's tolerance for sodium and pH sensitivity.[2]

decision_tree Start Select AMP Form Q1 Is Sodium (Na+) allowed in your assay? Start->Q1 YesNa Yes (Standard) Q1->YesNa NoNa No (Ion Channels, HPLC) Q1->NoNa Disodium USE DISODIUM SALT (CAS 4578-31-8) YesNa->Disodium Reason1 • Dissolves instantly • pH neutral • No titration errors Disodium->Reason1 FreeAcid USE FREE ACID (CAS 61-19-8) NoNa->FreeAcid Action Must solubilize with alternative base (e.g., KOH, Tris-Base) FreeAcid->Action

Figure 2: Selection workflow. 95% of biological applications should utilize the Disodium Salt to minimize experimental variability.[1][2]

Experimental Protocols: Preparation of Stock Solutions

Protocol A: Disodium Salt (Standard)

Target: 100 mM AMP Stock Solution (10 mL) Applicability: General cell culture, kinase assays, metabolic studies.[1][2]

  • Calculate Mass:

    • MW of Disodium Salt

      
       g/mol .[12]
      
    • Mass =

      
       (391 mg).[1][2]
      
  • Weighing: Weigh 391 mg of AMP Disodium Salt. Note: Work quickly; the salt is hygroscopic.[2]

  • Dissolution: Add solid to 8 mL of molecular biology grade water (or buffer).

    • Observation: The powder should dissolve rapidly with gentle vortexing.[2]

  • Final Adjustment: Bring volume to 10 mL.

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Free Acid (Specialized)

Target: 100 mM AMP Stock Solution (10 mL) with Custom Counter-ion (e.g., Potassium).[1][2] Applicability: Assays where Sodium inhibits enzyme activity.

  • Calculate Mass:

    • MW of Free Acid

      
       g/mol .[12]
      
    • Mass =

      
       (347 mg).[1][2]
      
  • Suspension: Add 347 mg to ~7 mL of water.

    • Critical: The powder will not dissolve; it will form a cloudy suspension.[2]

  • Titration (The "Trick"):

    • Place the tube on a magnetic stirrer with a micro-stir bar.

    • Monitor pH with a calibrated probe.[2]

    • Dropwise, add 1M KOH (or Tris-base) while stirring.[1][2]

    • Endpoint: As the pH approaches 7.0, the solution will suddenly turn clear.[2]

    • Warning: Do not overshoot pH > 7.5, as high alkalinity can hydrolyze the phosphate ester bond over time.[2]

  • Volume Adjustment: Once clear and at pH ~7.0–7.2, adjust final volume to 10 mL with water.

  • Filtration: Sterilize (0.22 µm) and store at -20°C.

Biological Implications & Troubleshooting

The "Acidic Shock" Error

A common error involves purchasing the cheaper Free Acid and attempting to add it directly to cell culture media.[2]

  • Mechanism: The Free Acid drops the local pH drastically.[2] Even if the media contains HEPES or Bicarbonate, the localized acidity during dissolution can precipitate proteins and kill cells before the buffer equilibrates.[2]

  • Solution: Always neutralize the Free Acid in a separate stock solution (Protocol B) before introducing it to biological systems.[2]

Sodium Toxicity

In specific electrophysiology studies (e.g., patch-clamping) or enzymes sensitive to ionic strength, the 2:1 Sodium-to-AMP ratio in the disodium salt may be significant.[1][2]

  • Calculation: A 10 mM AMP (Disodium) solution contributes 20 mM Na+.[1][2]

  • Mitigation: Use the Free Acid and titrate with Tris-Base or TMAH (Tetramethylammonium hydroxide) to avoid introducing metallic cations.[1][2]

Stability
  • Solid State: Both forms are stable at -20°C. The Disodium salt is more prone to clumping due to moisture absorption.

  • Solution: AMP is susceptible to hydrolysis of the phosphoester bond by phosphatases (contamination) or extreme pH.[1][2] Always use nuclease/phosphatase-free water.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6083, Adenosine 5'-monophosphate (Free Acid).[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20712, Adenosine 5'-monophosphate disodium salt.[2]

  • Merck / Sigma-Aldrich. Product Specification: Adenosine 5′-monophosphate disodium salt (CAS 4578-31-8).[1][2]

  • Roche CustomBiotech. Technical Data: AMP, free acid (CAS 61-19-8).[1][2][]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Adenosine 5'-Monophosphate (AMP) Stock Solution

[1][2][3][4] Abstract & Scope Adenosine 5'-monophosphate (AMP) is a pivotal nucleotide involved in cellular metabolic signaling (e.g., AMPK activation), RNA synthesis, and enzyme kinetics. The preparation of AMP stock so...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract & Scope

Adenosine 5'-monophosphate (AMP) is a pivotal nucleotide involved in cellular metabolic signaling (e.g., AMPK activation), RNA synthesis, and enzyme kinetics. The preparation of AMP stock solutions is frequently prone to error due to the physicochemical differences between its free acid and sodium salt forms. This protocol provides a definitive, error-proof methodology for preparing high-concentration AMP stocks, including form-specific dissolution strategies, pH stabilization, and concentration verification via UV-Vis spectroscopy.[1]

Critical Distinction: Do not confuse Adenosine 5'-monophosphate (AMP) with Ampicillin (often abbreviated as "Amp" in laboratory slang).[1] This protocol addresses the nucleotide, not the antibiotic.[2]

Physicochemical Properties & Experimental Constraints

The choice of starting material dictates the preparation workflow. The free acid is hydrophobic and acidic, while the sodium salt is hydrophilic and neutral.

PropertyAMP Free AcidAMP Disodium Salt (Typical)
CAS Number 61-19-84578-31-8
Formula


Molecular Weight ~347.22 g/mol ~391.19 g/mol (anhydrous basis)*
Solubility in Water Low (< 10 mg/mL) without baseHigh (> 50 mg/mL)
Initial pH (in water) Acidic (~2.5 - 3.[1]5)Neutral (~7.[1]0)

259 nm259 nm
Extinction Coeff.[1] (

)
15,400

(pH 7.[1]0)
15,400

(pH 7.[1]0)

*Note: Sodium salts are often hydrated (e.g., dihydrate, hexahydrate).[1] Always use the MW printed on the specific product label for mass calculations.

Materials & Reagents

  • Reagent: Adenosine 5'-monophosphate (Free Acid or Sodium Salt).

  • Solvent: Nuclease-free water (for RNA work) or Milli-Q ultrapure water (18.2 MΩ[1]·cm).

  • pH Adjustment: 1 M NaOH (required for Free Acid), 1 M HCl (rarely needed).[1]

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filters (Low protein binding, high flow).[1]

  • Storage: Sterile 1.5 mL microcentrifuge tubes (amber or light-protected preferred).

Preparation Protocols

Protocol A: AMP Disodium Salt (The "Direct" Method)

Recommended for routine biochemical assays due to ease of solubility.[1]

  • Calculate Mass: Determine the mass required for your target volume and concentration (e.g., 10 mL of 100 mM).[1]

    
    [1]
    
  • Dissolve: Weigh the powder into a sterile tube. Add water to approximately 90% of the final volume.

  • Mix: Vortex gently. The salt should dissolve instantly.

  • pH Check: Check pH. It is usually near neutral (pH 6.8–7.4).[1] If necessary, adjust to pH 7.0 using dilute NaOH or HCl.[1]

  • Finalize Volume: Add water to reach the final target volume.

Protocol B: AMP Free Acid (The "Titration" Method)

Required when the salt form interferes with downstream ion-sensitive assays (e.g., specific Na+ limitations).[1]

  • Suspension: Weigh the Free Acid powder. Add water to ~80% of the final volume. Note: The powder will NOT dissolve; it will form a cloudy suspension.

  • Titration (Critical Step):

    • Place the beaker on a magnetic stirrer with a pH probe immersed.

    • Add 1 M NaOH dropwise.[1][3]

    • As the pH rises toward 6.0, the solution will clarify.

    • Stop point: Adjust precisely to pH 7.0 - 7.5 .

    • Warning: Do not overshoot pH > 8.0, as alkaline hydrolysis can degrade the phosphate ester bond.

  • Finalize Volume: Transfer to a volumetric flask or graduated cylinder and bring to final volume with water.

Quality Control: Concentration Verification

Gravimetric preparation is often inaccurate due to the hygroscopic nature of nucleotide salts. Use UV-Vis spectroscopy for precise quantification.[1]

  • Dilution: Dilute the stock solution (e.g., 100 mM) by a factor of 1:1000 to 1:5000 in 100 mM phosphate buffer (pH 7.0) to land within the linear range of the spectrophotometer (0.1 – 1.0 AU).[1]

  • Measurement: Blank with buffer. Measure Absorbance at 259 nm (

    
    ) .
    
  • Calculation:

    
    [1]
    

Storage & Stability

  • Filtration: Sterilize through a 0.22 µm PES filter into sterile aliquots.

  • Temperature:

    • -20°C: Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot to single-use volumes).

    • 4°C: Stable for 2–3 weeks.

  • Signs of Degradation: Presence of precipitate after thawing or a shift in

    
     (indicating hydrolysis to Adenosine).[1]
    

Workflow Logic Diagram

AMP_Preparation Start Start: Select Reagent CheckForm Check Chemical Form Start->CheckForm FreeAcid AMP Free Acid (Low Solubility) CheckForm->FreeAcid Salt AMP Sodium Salt (High Solubility) CheckForm->Salt Suspend Suspend in H2O (80% Volume) FreeAcid->Suspend AddBase Add 1M NaOH Dropwise Monitor pH Suspend->AddBase Clarify Solution Clears (pH ~6-7) AddBase->Clarify CheckPH Adjust pH to 7.0-7.5 Clarify->CheckPH Dissolve Dissolve in H2O (90% Volume) Salt->Dissolve Dissolve->CheckPH FinalVol Adjust to Final Volume CheckPH->FinalVol Filter Filter Sterilize (0.22 µm PES) FinalVol->Filter QC QC: UV Quant @ 259nm Filter->QC Store Store @ -20°C QC->Store

Figure 1: Decision tree for AMP stock preparation distinguishing between Free Acid (requires titration) and Sodium Salt (direct dissolution) workflows.[1]

References

  • PubChem. (n.d.). Adenosine 5'-monophosphate (Compound).[1][2][4][5] National Library of Medicine.[6] Retrieved from [Link]

  • Bock, R. M., et al. (1956).[1] Ultraviolet absorption spectra of adenosine-5'-triphosphate and related compounds. Archives of Biochemistry and Biophysics. (Establishes extinction coefficients for adenine nucleotides).

  • Dawson, R. M. C., et al. (1986).[1] Data for Biochemical Research (3rd ed.).[1] Oxford University Press.[1] (Source for pKa and solubility data).

Sources

Application

Application Note: Solubility Profiling &amp; Stock Preparation for Adenosine 5'-Monophosphate (AMP)

[1][2][3] Executive Summary & Core Directive The Critical Insight: Unlike many small molecule inhibitors that favor DMSO (Dimethyl sulfoxide) for stock preparation, Adenosine 5'-monophosphate (AMP) and its salts are sign...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

The Critical Insight: Unlike many small molecule inhibitors that favor DMSO (Dimethyl sulfoxide) for stock preparation, Adenosine 5'-monophosphate (AMP) and its salts are significantly more soluble in water than in DMSO. [1]

A common failure mode in metabolic signaling research (e.g., AMPK activation studies) is the attempt to prepare high-concentration master stocks (e.g., 100 mM) in DMSO.[1] This often results in precipitation, inaccurate dosing, or the need for excessive heating which may degrade the nucleotide.[1]

Recommendation:

  • Primary Solvent: Water or aqueous buffer (pH adjusted).

  • Secondary Solvent: DMSO (Only for low-concentration stocks < 25 mM).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the salt form is the first step in successful solubilization. AMP is commercially available in two primary forms:[1]

PropertyAMP Free AcidAMP Disodium Salt
CAS Number 61-19-84578-31-8
Molecular Weight ~347.22 g/mol ~391.18 g/mol
Nature Acidic, zwitterionic characterIonic salt, highly polar
Hygroscopicity ModerateHigh (absorbs moisture rapidly)
pKa Values pKa₁ ≈ 3.8 (N1), pKa₂ ≈ 6.2 (Phosphate)Phosphate groups are pre-ionized

Solubility Profile: DMSO vs. Water[6][7]

The following data aggregates solubility limits derived from empirical testing and supplier physical data sheets.

Comparative Solubility Table
SolventAMP Free Acid (Max Solubility)AMP Disodium Salt (Max Solubility)Notes
Water (ddH₂O) ~10 mg/mL* (requires pH adj.)> 100 mg/mL Preferred. Disodium salt dissolves instantly. Free acid requires NaOH.
DMSO ~9 mg/mL (< 25 mM)~16 mg/mL (< 40 mM)Limited. High concentrations will precipitate.
Ethanol InsolubleInsolubleDo not use.
PBS (pH 7.2) ~10 mg/mL> 50 mg/mLGood for working solutions.

*Note: The Free Acid is sparingly soluble in unbuffered water. It requires the addition of a base (e.g., NaOH) to deprotonate the phosphate group and achieve high solubility.[1]

The "DMSO Trap"

Researchers often default to making 100 mM stocks in DMSO for compound libraries.

  • Target: 100 mM AMP Disodium ≈ 39.1 mg/mL.

  • Reality: DMSO solubility limit is ~16 mg/mL.[2]

  • Result: The solution will be a cloudy suspension. Heating may dissolve it temporarily, but it will likely crash out upon cooling or freezing.[1]

Decision Logic & Workflow

The following diagram outlines the logical decision path for selecting the correct solvent and preparation method.

AMP_Solubility_Workflow Start Start: AMP Stock Preparation CheckForm Identify Chemical Form Start->CheckForm FreeAcid AMP Free Acid (MW ~347.2) CheckForm->FreeAcid Disodium AMP Disodium Salt (MW ~391.2) CheckForm->Disodium TargetConc Target Concentration? FreeAcid->TargetConc Disodium->TargetConc HighConc High (> 20 mM) TargetConc->HighConc Required for Stock Solutions LowConc Low (< 20 mM) TargetConc->LowConc Rarely needed WaterRoute Solvent: Water (ddH2O) HighConc->WaterRoute DMSORoute Solvent: DMSO (Anhydrous) LowConc->DMSORoute AdjustPH Step: Add 1.0 M NaOH dropwise to pH 7.0-7.5 WaterRoute->AdjustPH If Free Acid DirectDissolve Step: Vortex/Sonicate (Dissolves Readily) WaterRoute->DirectDissolve If Disodium Salt DMSORoute->DirectDissolve Slow dissolution Filter Sterilization: 0.22 µm PES Filter AdjustPH->Filter DirectDissolve->Filter Storage Storage: -20°C (1 month) -80°C (6 months) Filter->Storage

Figure 1: Decision tree for selecting the optimal solvent and preparation method based on AMP salt form and target concentration.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Aqueous Stock (Recommended)

Target: 100 mM Stock Solution (10 mL) Applicability: Preferred method for both Free Acid and Disodium Salt.

  • Calculate Mass:

    • Disodium Salt (MW 391.18): Weigh 391.2 mg .

    • Free Acid (MW 347.22): Weigh 347.2 mg .

  • Solvent Addition:

    • Add approximately 8 mL of sterile ddH₂O (Milli-Q) to the vial. Do not bring to final volume yet.

  • Dissolution & pH Adjustment:

    • Disodium Salt: Vortex.[1][3][4] It should dissolve rapidly.[1] The pH will be near neutral.

    • Free Acid:[5] The solution may remain cloudy or have visible particulates.

      • Monitor pH using a micro-pH probe or pH paper.[1]

      • Add 1.0 M NaOH dropwise under constant stirring.

      • Stop when the solution clears and pH reaches ~7.0–7.5. (Note: AMP is stable at neutral pH).[1]

  • Final Volume:

    • Transfer to a volumetric flask or graduated cylinder.

    • Add ddH₂O to reach a final volume of 10 mL .

  • Sterilization:

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave, as high heat may hydrolyze the phosphate bond.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

    • Store at -20°C .

Protocol B: Preparation of Low-Concentration DMSO Stock

Target: 10 mM Stock Solution (1 mL) Applicability: Only if water is strictly prohibited in the downstream application (rare). Warning: DMSO is hygroscopic.[2] Moisture uptake will cause AMP to precipitate.[1]

  • Calculate Mass:

    • Disodium Salt: Weigh 3.9 mg .

  • Solvent Addition:

    • Use fresh, anhydrous DMSO (from a sealed ampoule or stored over molecular sieves).

    • Add 1 mL DMSO.[2][4]

  • Dissolution:

    • Vortex vigorously for 1–2 minutes.

    • If particulates remain, sonicate in a water bath at 30°C for 5 minutes.

    • Visual Check: Ensure the solution is perfectly clear. If hazy, the concentration is too high or the DMSO is "wet."

  • Storage:

    • Store at -20°C in a tightly sealed vial (parafilm wrapped) to prevent moisture entry.

Stability & Troubleshooting

Stability Profile
  • Solid State: Stable for years at -20°C if kept dry.[5]

  • Aqueous Solution:

    • Susceptible to bacterial growth (nutrient source).[1]

    • Chemical stability: Good at pH 6–8.[1]

    • Hydrolysis: Slow hydrolysis to Adenosine can occur at extreme pH or high temperatures.

  • DMSO Solution: Stable at -20°C, but risk of precipitation upon thawing due to moisture condensation.[1]

Troubleshooting Table
ObservationCauseSolution
Cloudy precipitate in Water (Free Acid) pH is too low (acidic).Add NaOH dropwise until pH ~7.0.
Cloudy precipitate in DMSO Concentration > Solubility Limit (~16 mg/mL).Dilute with more DMSO or switch to water.
Precipitate upon thawing (DMSO) Moisture uptake.Warm to 37°C and vortex. If it fails, discard and prepare fresh.
Precipitate upon dilution into media "Solvent Shock" from DMSO to Aqueous.Dilute stepwise or use an aqueous stock (Protocol A).[2]

References

  • Biolog Life Science Institute. Cyclic AMP Technical Information (Analogous Nucleotide Solubility). Retrieved from [Link] (Verified via Search 1.7).[1]

Sources

Method

Synthesis of Adenosine 5'-Monophosphate (AMP) from Adenosine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the chemical and enzymatic synthesis of Adenosine 5'-monophosphate (AMP) from its precursor, adenosine. AMP is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the chemical and enzymatic synthesis of Adenosine 5'-monophosphate (AMP) from its precursor, adenosine. AMP is a central molecule in cellular metabolism and signaling, making its efficient synthesis a critical process for various research and drug development applications.[1] This document provides a theoretical overview, practical considerations, and step-by-step protocols for the selective 5'-phosphorylation of adenosine. The primary focus is on the robust and widely applicable chemical methods, particularly the Yoshikawa method using phosphorus oxychloride, alongside a solvent-free approach with polyphosphoric acid. An overview of the enzymatic synthesis using adenosine kinase is also presented as a milder alternative. Detailed protocols for the purification of the synthesized AMP via anion-exchange chromatography and its subsequent characterization using HPLC, NMR, and mass spectrometry are included to ensure a self-validating workflow.

Introduction: The Central Role of AMP and the Synthetic Challenge

Adenosine 5'-monophosphate (AMP) is a fundamental nucleotide, serving as a monomeric unit of RNA and a crucial component in cellular energy homeostasis through its interconversion with adenosine diphosphate (ADP) and adenosine triphosphate (ATP).[1] It also functions as an allosteric regulator of enzymes and a key signaling molecule. The targeted synthesis of AMP from adenosine is a foundational technique in bioorganic chemistry and drug discovery, enabling the production of AMP analogs for therapeutic and research purposes.

The primary challenge in the synthesis of AMP from adenosine lies in the selective phosphorylation of the 5'-hydroxyl group of the ribose sugar, in the presence of the more sterically hindered 2'- and 3'-hydroxyl groups and the reactive exocyclic amino group of the adenine base. This guide will explore established methods to achieve this selectivity.

Strategic Approaches to Adenosine 5'-Phosphorylation

There are three main strategies for the synthesis of AMP from adenosine:

  • Chemical Synthesis: This approach utilizes phosphorylating agents to directly add a phosphate group to the 5'-hydroxyl of adenosine. This is often the method of choice for large-scale production.

  • Enzymatic Synthesis: This method employs enzymes, such as adenosine kinase, to catalyze the phosphorylation of adenosine in a highly specific and mild manner.[2]

  • Degradation of RNA: While a viable source, this method involves the breakdown of RNA followed by the separation of the resulting nucleotide monophosphates and is not a direct synthesis from adenosine.

This guide will focus on the chemical and enzymatic synthesis routes, providing detailed protocols for their practical implementation.

Chemical Synthesis of Adenosine 5'-Monophosphate

Chemical synthesis offers a direct and scalable route to AMP. The choice of phosphorylating agent and reaction conditions is critical to achieving high yield and selectivity.

The Yoshikawa Method: Phosphorylation using Phosphorus Oxychloride (POCl₃)

The Yoshikawa method is a classic and effective procedure for the selective 5'-monophosphorylation of unprotected nucleosides.[3][4] The reaction proceeds via the formation of a nucleoside-trialkylphosphate complex, which enhances the reactivity of the 5'-hydroxyl group towards the electrophilic phosphorus oxychloride.[4]

The trialkyl phosphate solvent, such as trimethyl phosphate, is believed to form a complex with the adenosine molecule, orienting the 5'-hydroxyl group for a preferential attack on the phosphorus oxychloride. This leads to the formation of a highly reactive phosphorodichloridate intermediate, which is subsequently hydrolyzed to yield AMP.

Workflow for Yoshikawa Synthesis of AMP

Adenosine Adenosine Complex Adenosine-Trimethyl Phosphate Complex Formation Adenosine->Complex TMP Trimethyl Phosphate (Solvent) TMP->Complex Phosphorylation Selective 5'-Phosphorylation Complex->Phosphorylation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Phosphorylation Intermediate Phosphorodichloridate Intermediate Phosphorylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Crude_AMP Crude AMP Solution Hydrolysis->Crude_AMP

Caption: Workflow of AMP synthesis via the Yoshikawa method.

Materials:

  • Adenosine

  • Trimethyl phosphate (anhydrous)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Triethylamine

  • Deionized water

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas, suspend adenosine (1 equivalent) in anhydrous trimethyl phosphate.

  • Complex Formation: Stir the suspension at 50°C for 20 minutes under an inert atmosphere to facilitate the formation of the adenosine-trimethyl phosphate complex.[4]

  • Phosphorylation: Cool the reaction mixture to 0-4°C using an ice bath. Slowly add freshly distilled phosphorus oxychloride (1.5 - 2 equivalents) dropwise via the dropping funnel while maintaining vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at 0-4°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: After the reaction is complete, slowly and carefully quench the reaction by adding a mixture of deionized water and triethylamine, ensuring the temperature remains below 20°C.

  • Hydrolysis: Adjust the pH of the solution to approximately 1.5 with a suitable base (e.g., sodium hydroxide solution) and stir for 30-60 minutes to ensure complete hydrolysis of any remaining intermediates.

  • Neutralization and Preparation for Purification: Neutralize the reaction mixture to pH 7-8. The resulting crude AMP solution is now ready for purification.

Polyphosphoric Acid (PPA) Method: A Solvent-Free Approach

An alternative chemical synthesis method involves the use of polyphosphoric acid (PPA) as both the solvent and the phosphorylating agent. This method offers the advantage of being solvent-free.[3]

Materials:

  • Adenosine (powdered)

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ice bath

  • Reaction vessel with a mechanical stirrer

Procedure:

  • Reaction Mixture: In a suitable reaction vessel, mix powdered adenosine and polyphosphoric acid.[3]

  • Reaction: Stir the mixture at a controlled temperature of 30-35°C for 3-8 hours.[3]

  • Hydrolysis: After the reaction is complete, carefully add pure water to the mixture and heat to 55-65°C for 1-3 hours to hydrolyze the polyphosphate esters.[3]

  • Precipitation: Cool the solution to 0-5°C and adjust the pH to 2-3 with a suitable base. Maintain stirring at this temperature for 2-4 hours to facilitate the precipitation of AMP.[3]

  • Isolation: Collect the precipitated crude AMP by filtration or centrifugation.

Enzymatic Synthesis of Adenosine 5'-Monophosphate

Enzymatic synthesis provides a highly specific and mild alternative to chemical methods, minimizing the formation of byproducts. Adenosine kinase is the key enzyme that catalyzes the transfer of a phosphate group from a donor, typically ATP, to the 5' position of adenosine.[2]

Workflow for Enzymatic Synthesis of AMP

Adenosine Adenosine Reaction_Mix Reaction Mixture (Buffer, Mg²⁺) Adenosine->Reaction_Mix Incubation Incubation (Optimal pH and Temperature) Reaction_Mix->Incubation ATP ATP ATP->Reaction_Mix Adenosine_Kinase Adenosine Kinase Adenosine_Kinase->Reaction_Mix AMP_Formation AMP and ADP Formation Incubation->AMP_Formation Enzyme_Inactivation Enzyme Inactivation (e.g., Heat) AMP_Formation->Enzyme_Inactivation Crude_AMP Crude AMP Solution Enzyme_Inactivation->Crude_AMP Crude_AMP Crude AMP Solution Sample_Loading Sample Loading Crude_AMP->Sample_Loading Column_Equilibration Anion-Exchange Column Equilibration (Low Salt Buffer) Column_Equilibration->Sample_Loading Wash Wash (Low Salt Buffer) Sample_Loading->Wash Elution Gradient Elution (Increasing Salt Concentration) Wash->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Analysis of Fractions (e.g., UV Absorbance at 260 nm) Fraction_Collection->Analysis Pooling Pooling of AMP-containing Fractions Analysis->Pooling Desalting Desalting (e.g., Dialysis or Size-Exclusion Chromatography) Pooling->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure_AMP Pure AMP (Solid) Lyophilization->Pure_AMP

Sources

Application

Application Note: 5'-AMP Supplementation for Metabolic Reprogramming in Cell Culture

Abstract & Mechanistic Rationale Supplementing cell culture media with 5'-AMP is a potent method to modulate cellular energy status, mimicking physiological states of energy depletion (low ATP:AMP ratio). While 5'-AMP is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

Supplementing cell culture media with 5'-AMP is a potent method to modulate cellular energy status, mimicking physiological states of energy depletion (low ATP:AMP ratio). While 5'-AMP is the canonical allosteric activator of AMP-activated protein kinase (AMPK), its utility in vitro is frequently compromised by the "Extracellular Nucleotide Trap."

The Core Challenge: In standard media containing Fetal Bovine Serum (FBS), ecto-5'-nucleotidase (CD73) rapidly hydrolyzes extracellular 5'-AMP into adenosine. Consequently, metabolic phenotypes observed after 5'-AMP supplementation often result from adenosine receptor signaling (P1 receptors) rather than intracellular AMPK activation.

This guide provides protocols to:

  • Prepare and stabilize 5'-AMP.[1]

  • Distinguish between purinergic signaling (extracellular) and metabolic reprogramming (intracellular).

  • Validate AMPK activation via immunoblotting and metabolic flux analysis.

Critical Pathway Visualization

The following diagram illustrates the bifurcation of 5'-AMP fate upon addition to cell culture media. Understanding this pathway is a prerequisite for experimental design.

AMP_Metabolism cluster_extracellular Extracellular Space (Media) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ex_AMP Exogenous 5'-AMP CD73 CD73 (Ecto-5'-nucleotidase) Ex_AMP->CD73 Rapid Hydrolysis ENT ENT1/2 Transporters Ex_AMP->ENT Direct Uptake (Inefficient) Adenosine_Ex Adenosine CD73->Adenosine_Ex Adenosine_Ex->ENT Uptake P1_Rec P1 Receptors (A1, A2A...) Adenosine_Ex->P1_Rec Signaling AMP_In Intracellular AMP ENT->AMP_In Adenosine Kinase cAMP cAMP Signaling P1_Rec->cAMP GPCR Cascade AMPK AMPK Complex AMP_In->AMPK Allosteric Activation mTOR mTORC1 AMPK->mTOR Inhibition PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a Activation

Figure 1: Fate of Exogenous 5'-AMP. Note the dominant pathway via CD73 hydrolysis to adenosine, which complicates data interpretation unless specific inhibitors (e.g., AOPCP) are used.

Protocol 1: Stock Preparation & Quality Control

Objective: Create a sterile, stable 5'-AMP stock solution free of degradation products.

  • Reagent: Adenosine 5’-monophosphate disodium salt (MW ~391.2 g/mol ).

  • Solubility: Highly soluble in water (~50 mg/mL).

Step-by-Step:

  • Weighing: Calculate mass for a 500 mM stock.

    • Example: Dissolve 1.956 g in 10 mL of ultrapure, nuclease-free water.

  • Dissolution: Vortex until clear. If the pH is highly acidic (< 5.0), adjust to pH 7.0–7.4 using 1N NaOH. Critical: 5'-AMP is acid-labile; maintaining neutral pH extends shelf life.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) filter .

    • Warning:Do NOT autoclave. Heat hydrolysis will degrade AMP to adenosine and phosphate.

  • Aliquot & Storage:

    • Aliquot into 500 µL volumes in sterile microcentrifuge tubes.

    • Store at -20°C (Stable for 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Dose-Response & Viability (The "Safe Window")

Objective: Determine the concentration that induces metabolic stress without causing acute cytotoxicity.

Context: High concentrations (>2 mM) often induce apoptosis via the "Adenosine Death Signal" rather than metabolic modulation.

Experimental Design:

  • Cell Model: HEK293, HeLa, or primary myoblasts.

  • Assay: Resazurin (AlamarBlue) or ATP-based viability assay (CellTiter-Glo).

  • Duration: 24 Hours.

GroupConcentration (mM)Rationale
Vehicle 0Baseline Control
Low 0.1Physiological fluctuation mimicry
Medium 0.5 - 1.0Standard metabolic activation range
High 2.0 - 5.0Likely toxic / Massive adenosine signaling
Positive Ctrl AICAR (1 mM)Comparison to standard AMPK activator

Procedure:

  • Seed cells in 96-well plates (5,000–10,000 cells/well). Allow 24h attachment.

  • Replace media with fresh media containing 5'-AMP dilutions.

  • Incubate for 24 hours at 37°C.

  • Add viability reagent and read fluorescence/luminescence.

  • Criteria: Select the highest concentration with >90% viability relative to Vehicle.

Protocol 3: The "Self-Validating" AMPK Activation Assay

Objective: Confirm that the observed effect is due to AMPK activation and distinguish it from Adenosine signaling.

The "Expert" Control: You must use AOPCP (CD73 inhibitor) to block the conversion of AMP to Adenosine.

Reagents:

  • 5'-AMP Stock (500 mM).

  • AOPCP (Adenosine 5'-(α,β-methylene)diphosphate) - CD73 Inhibitor.

  • CGS-15943 - Broad-spectrum Adenosine Receptor Antagonist (Optional).

Workflow:

  • Starvation (Optional): Serum-starve cells for 2–4 hours to reduce basal AMPK activity (remove growth factors).

  • Pre-treatment (30 min):

    • Group A: Vehicle

    • Group B: AOPCP (50 µM)

  • Treatment (1 Hour):

    • Add 5'-AMP (0.5 – 1.0 mM) to respective wells.

  • Lysis: Rapidly wash with ice-cold PBS (containing phosphatase inhibitors) and lyse.

  • Western Blot Targets:

    • p-AMPKα (Thr172): Direct activation marker.

    • p-ACC (Ser79): Downstream metabolic substrate (Acetyl-CoA Carboxylase).

    • Total AMPKα / Total ACC: Loading controls.

Data Interpretation:

  • Scenario 1 (True AMP Effect): p-AMPK increases in both AMP and AMP+AOPCP groups.

  • Scenario 2 (Adenosine Effect): p-AMPK increases in AMP group but is blunted/abolished in AMP+AOPCP group.

Protocol 4: Metabolic Flux Analysis (Seahorse XF)

Objective: Measure the immediate shift in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) upon 5'-AMP injection.

Instrument: Agilent Seahorse XFe96 or XF Pro.

Assay Media: Unbuffered DMEM (pH 7.4), 10 mM Glucose, 2 mM Glutamine.

Injection Strategy (Mito Stress Test Modified):

PortCompoundFinal Conc.[2]Purpose
Port A 5'-AMP 0.5 - 1.0 mM Acute Metabolic Switch
Port B Oligomycin1.5 µMInhibit ATP Synthase
Port C FCCP1.0 µMUncouple Mitochondria (Max Respiration)
Port D Rot/Ant0.5 µMShut down ETC

Expected Kinetic Profile:

  • Basal: Stable respiration.

  • Injection A (AMP):

    • Immediate: Transient drop in OCR (energy sensing).

    • Delayed (10-20 min): Increase in ECAR (Glycolytic burst) or OCR (Fatty acid oxidation engagement), depending on cell type and PGC-1α status.

  • Validation: If the metabolic shift is blocked by pre-incubation with AOPCP, the effect is adenosine-mediated.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No p-AMPK signal High basal activity due to stress/confluency.Ensure cells are 70-80% confluent. Include a serum starvation step (2h) before treatment.
High Toxicity Adenosine accumulation.Add AOPCP (50 µM) to block CD73. Change media frequently.
Precipitation Stock pH is incorrect.5'-AMP is acidic.[3] Ensure stock is pH adjusted to 7.0–7.4 with NaOH.
Inconsistent Results FBS variability (CD73 levels).Use heat-inactivated FBS or switch to defined serum-free media for the assay window.

References

  • Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis."[4] Nature Reviews Molecular Cell Biology. Link

  • Yegutkin, G. G. (2008). "Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade." Biochimica et Biophysica Acta (BBA). Link

  • Corti, A., et al. (2012). "The 'adenosine trap': a challenge for the study of AMP signaling." Purinergic Signalling.[5][6] (Concept derived from general purinergic signaling literature).

  • Oakhill, J. S., et al. (2011). "AMPK is a direct adenylate charge-regulated protein kinase." Science. Link

  • BenchChem Technical Guides. (2025). "Preparation of Adenosine 5'-Monophosphate (AMP) Disodium Salt Stock Solutions." Link

Sources

Method

Application Note: Precision Quantitation of Adenosine 5'-Monophosphate (AMP) via LC-MS/MS

Executive Summary Adenosine 5'-monophosphate (AMP) is a fundamental biomarker of cellular energy homeostasis, serving as a direct activator of AMP-activated protein kinase (AMPK). Accurate quantification of AMP is analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine 5'-monophosphate (AMP) is a fundamental biomarker of cellular energy homeostasis, serving as a direct activator of AMP-activated protein kinase (AMPK). Accurate quantification of AMP is analytically challenging due to three primary factors: (1) its high polarity, leading to poor retention on standard C18 columns;[1] (2) the rapid hydrolysis of ATP and ADP into AMP during sample preparation, creating false positives; and (3) isobaric interference from cyclic AMP (cAMP).

This guide provides a validated protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) Tandem Mass Spectrometry (MS/MS) .[2] Unlike Ion-Pairing methods that contaminate MS sources, this HILIC approach ensures instrument longevity while maintaining high sensitivity (LLOQ < 10 nM).

Biological & Chemical Context

Molecule: Adenosine 5'-monophosphate (C10H14N5O7P) Monoisotopic Mass: 347.0631 Da Physicochemical Challenge: AMP contains a phosphate group (


, 

) and a basic adenine moiety. At physiological pH, it is a charged, highly hydrophilic zwitterion (

), making it elute in the void volume of Reverse Phase (RP) chromatography.

Critical Metric: The Adenylate Energy Charge (AEC) Researchers often measure AMP not in isolation but to calculate the AEC:



Scientific Integrity Note: If your extraction protocol causes ATP hydrolysis, the AMP signal will artificially spike, skewing the AEC. The protocol below prioritizes metabolic quenching to prevent this.

MS/MS Detection Parameters

Ionization Mode: ESI Negative Mode (ESI-) is the gold standard for phosphorylated nucleotides. While Positive Mode (ESI+) can detect the adenine base, Negative Mode provides superior selectivity for the phosphate group, significantly reducing background noise in complex biological matrices.

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Cone Volt (V)Collision Energy (eV)Role
AMP 346.1

79.0

503035Quantifier
AMP346.1

134.0

503025Qualifier
cAMP 328.0

134.0

503530Interference Check
13C10-AMP 356.1

79.0

503035Internal Standard

Note: The 79.0 m/z fragment is common to all phosphorylated species. Specificity is achieved via the unique precursor mass and chromatographic separation.

Chromatographic Strategy: HILIC

Standard C18 columns fail to retain AMP. While Ion-Pairing reagents (e.g., Tributylamine) can force retention, they permanently contaminate the mass spectrometer, suppressing ionization for other users. We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) , which retains polar analytes via a water-rich layer on the stationary phase.

Protocol: HILIC Separation
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Luna NH2.

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0). High pH ensures phosphate ionization.

  • Mobile Phase B: 100% Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Gradient Profile:

  • 0-1 min: 85% B (Isocratic hold to load sample).

  • 1-6 min: 85% B

    
     60% B (Linear gradient).
    
  • 6-8 min: 60% B (Flush polar contaminants).

  • 8-11 min: 85% B (Re-equilibration - Critical for HILIC stability).

Sample Preparation: The "Cold Quench" Workflow

Expertise Insight: The most common error in AMP analysis is not the MS method, but the sample prep. Enzymatic turnover of ATP to AMP occurs within seconds of cell rupture. You must quench metabolism immediately.

Diagram 1: Metabolic Quenching & Extraction Workflow

SamplePrep Start Biological Sample (Cells/Tissue) Quench Step 1: Rapid Quench Add -80°C 80% Methanol (Stops ATP Hydrolysis) Start->Quench Immediate (<5 sec) Lyse Step 2: Physical Lysis (Bead Beating / Sonication) Keep at 4°C Quench->Lyse Spin Step 3: Centrifugation 14,000 x g, 10 min, 4°C Lyse->Spin Supernatant Collect Supernatant Spin->Supernatant Dry Step 4: Evaporation (N2 Stream / SpeedVac) Supernatant->Dry Recon Step 5: Reconstitution In Mobile Phase Initial Conditions (85% ACN / 15% Buffer) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Critical workflow to prevent artificial ATP degradation. Cold organic solvent is mandatory.

Detailed Protocol:

  • Quenching: Immediately wash cells with ice-cold PBS, then add -80°C 80% Methanol/Water .

  • Internal Standard: Add

    
    -AMP or 
    
    
    
    -AMP into the extraction solvent before lysis to correct for recovery losses.
  • Lysis: Scrape cells or homogenize tissue while keeping samples on dry ice.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant and reconstitute in 85% Acetonitrile (matching initial mobile phase). Warning: Reconstituting in 100% water will cause peak broadening in HILIC.

Self-Validating Quality Control

To ensure scientific integrity, every run must include these checks:

A. The "In-Source Fragmentation" Check

ATP is thermally unstable. In the hot ESI source, ATP can lose two phosphate groups, becoming an AMP-like ion (


).
  • Validation: Inject a pure ATP standard. Monitor the AMP transition (346 -> 79).

  • Result: If you see a peak in the AMP channel at the ATP retention time, this is an artifact.

  • Correction: Ensure chromatographic separation between ATP and AMP. In HILIC, ATP elutes after AMP (more polar = more retention). If they co-elute, you cannot quantify AMP accurately.

B. Isomer Separation (cAMP vs. AMP)

Cyclic AMP (cAMP) is isobaric (same mass) but structurally distinct.

  • Validation: Inject a mixed standard of AMP and cAMP.

  • Requirement: Baseline resolution (

    
    ) is required. HILIC typically elutes cAMP before AMP due to the cyclic structure masking polar groups.
    
Diagram 2: MS/MS Logic & Interference Handling

MS_Logic Sample Sample Extract (AMP, ATP, cAMP) HILIC HILIC Separation Sample->HILIC cAMP_Peak cAMP (Early Elution) HILIC->cAMP_Peak AMP_Peak AMP (Target) HILIC->AMP_Peak ATP_Peak ATP (Late Elution) HILIC->ATP_Peak Q1 Q1 Filter 346.1 m/z cAMP_Peak->Q1 Distinct RT AMP_Peak->Q1 Target RT Artifact In-Source Frag (ATP -> AMP ion) ATP_Peak->Artifact High Temp Q2 Collision Cell Fragment: 79 m/z Q1->Q2 Q3 Detector Q2->Q3 Artifact->Q1 False Signal

Caption: Logic flow distinguishing AMP from isobaric cAMP and ATP fragmentation artifacts via Retention Time (RT).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Distorted/Split Peaks Solvent MismatchEnsure sample is dissolved in >70% Acetonitrile (HILIC loading condition).
High AMP Background ATP HydrolysisCheck quenching speed. Ensure samples never thaw without solvent.
RT Shift pH DriftHILIC is sensitive to pH. Use fresh Ammonium Acetate buffers daily.
Low Sensitivity Ion SuppressionCheck for salt buildup on the cone. Divert flow to waste for the first 1 min.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols. [Link]

  • Zhang, T., et al. (2014). LC-MS/MS method for the simultaneous determination of adenosine and its nucleotides in rat plasma. Journal of Chromatography B. [Link]

  • Gilar, M., et al. (2017). Hydrophilic interaction chromatography of nucleotides and oligonucleotides. Journal of Separation Science. [Link]

Sources

Application

Application Notes and Protocols for Adenosine 5'-monophosphate disodium salt (AMP-Na₂)

For: Researchers, scientists, and drug development professionals Introduction: The Central Role of AMP in Cellular Energetics and Signaling Adenosine 5'-monophosphate (AMP) is a fundamental nucleotide that plays a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Central Role of AMP in Cellular Energetics and Signaling

Adenosine 5'-monophosphate (AMP) is a fundamental nucleotide that plays a critical role in a multitude of cellular processes. As a key component of cellular energy homeostasis, AMP levels serve as a sensitive indicator of the cell's energy status. When cellular energy is depleted, AMP levels rise, leading to the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. AMPK activation triggers a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. Beyond its role in energy sensing, AMP also serves as a precursor for the synthesis of ATP and ADP, and as a signaling molecule in its own right. The disodium salt of AMP (AMP-Na₂) is a stable and highly water-soluble form of this vital nucleotide, making it an indispensable tool for researchers studying cellular metabolism, signal transduction, and enzyme kinetics.

The integrity and purity of AMP-Na₂ are paramount for obtaining accurate and reproducible experimental results. Improper storage and handling can lead to degradation of the molecule, primarily through hydrolysis, which can significantly impact its biological activity. These application notes provide a comprehensive guide to the optimal storage conditions, handling procedures, and quality control measures for AMP-Na₂, ensuring its stability and performance in your research applications.

Physicochemical Properties and Stability Profile

A thorough understanding of the physicochemical properties of AMP-Na₂ is essential for its proper handling and use.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₅Na₂O₇P[1]
Molecular Weight 391.18 g/mol [1]
Appearance White crystalline powder[2]
Hygroscopicity Hygroscopic[2]
Aqueous Solubility Soluble in water[2]
The Critical Impact of Hygroscopicity

AMP-Na₂, like many nucleotide salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a critical consideration for the long-term storage of the solid compound. The absorption of water can lead to caking of the powder and, more importantly, can initiate the process of hydrolysis, leading to the degradation of the molecule.

cluster_storage Storage Environment cluster_compound AMP-Na₂ Solid Ambient_Air Ambient Air (with moisture) AMP_Solid AMP-Na₂ Powder Ambient_Air->AMP_Solid Moisture Absorption (Hygroscopicity) AMP_Degraded Degraded AMP-Na₂ (Hydrolyzed) AMP_Solid->AMP_Degraded Hydrolysis

Caption: Hygroscopic nature of AMP-Na₂ leading to degradation.

Recommended Storage Conditions

To ensure the long-term stability and integrity of AMP-Na₂, it is imperative to adhere to the following storage recommendations for both the solid form and prepared solutions.

Storage of Solid AMP-Na₂

The primary objective when storing solid AMP-Na₂ is to minimize its exposure to moisture and elevated temperatures.

ConditionRecommendationRationale
Temperature -20°C for long-term storage. Low temperatures significantly slow down any potential degradation reactions. While some sources may suggest room temperature storage, the risk of moisture absorption and subsequent hydrolysis is greatly increased. Storing at -20°C provides a more stable environment.[2][3]
Atmosphere Store in a desiccator with an active desiccant. The hygroscopic nature of AMP-Na₂ necessitates a dry environment. A desiccator containing a desiccant such as silica gel or anhydrous calcium chloride will absorb ambient moisture, protecting the solid from water-induced degradation.[4]
Container Tightly sealed, airtight container. Prevents the ingress of atmospheric moisture. Ensure the container is properly sealed after each use.

Best Practices for Desiccator Use:

  • Ensure the desiccant is active (e.g., blue for indicating silica gel). Regenerate or replace the desiccant when it becomes saturated.

  • Minimize the frequency and duration of opening the desiccator.

  • Allow hot items to cool to near room temperature before placing them in a desiccator to prevent the formation of a vacuum.[5]

Storage of AMP-Na₂ Stock Solutions

Aqueous solutions of AMP-Na₂ are susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Storage TemperatureRecommended DurationKey Considerations
-80°C Up to 6 monthsIdeal for long-term archival storage of stock solutions.[6]
-20°C Up to 6 monthsSuitable for routine long-term storage.[7]
4°C Up to 25 weeksProvides excellent stability for working solutions that are frequently accessed. A study demonstrated no significant degradation of refrigerated samples over this period.[8]
Room Temperature Not Recommended Significant degradation can occur within a matter of days. One study showed a greater than 10% loss of a 0.03 mg/ml solution by day 9 at room temperature.[8]

Additional Recommendations for Solution Storage:

  • pH: The stability of AMP in aqueous solution is pH-dependent. Hydrolysis is catalyzed by both acidic and alkaline conditions.[9] It is recommended to prepare stock solutions in a buffer at or near neutral pH (6.8-7.4) to maximize stability.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is best practice to aliquot stock solutions into single-use volumes.

  • Light Protection: Store solutions in amber vials or wrap containers in foil to protect them from light, which can potentially contribute to degradation over extended periods.[6]

Protocols for Preparation and Quality Control

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of AMP-Na₂

Materials:

  • Adenosine 5'-monophosphate disodium salt (AMP-Na₂)

  • Nuclease-free water or a suitable biological buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • 0.22 µm syringe filter (for sterile applications)

Procedure:

  • Pre-weighing Preparation: Allow the container of solid AMP-Na₂ to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Accurately weigh the desired amount of AMP-Na₂ in a sterile microcentrifuge tube or on weighing paper. For 10 mL of a 100 mM solution, weigh out 391.18 mg of AMP-Na₂.

  • Dissolution: Add the weighed AMP-Na₂ to a sterile conical tube. Add approximately 80% of the final desired volume of nuclease-free water or buffer.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. For high concentrations, the solution may appear slightly hazy. If complete dissolution is not achieved with vortexing, sonicate the solution in an ultrasonic bath for short intervals until it becomes clear.[6]

  • Volume Adjustment: Adjust the final volume to the desired level with the solvent.

  • Sterilization (Optional): For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature. Store immediately at -20°C or -80°C.

start Start equilibrate Equilibrate AMP-Na₂ to Room Temperature start->equilibrate weigh Weigh AMP-Na₂ equilibrate->weigh dissolve Add Solvent and Vortex weigh->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution sonicate Sonicate check_dissolution->sonicate No adjust_volume Adjust to Final Volume check_dissolution->adjust_volume Yes sonicate->dissolve filter Sterile Filter (0.22 µm) (Optional) adjust_volume->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution of AMP-Na₂.

Protocol 2: Quality Control of AMP-Na₂ Solutions via UV-Vis Spectrophotometry

This protocol provides a basic method to confirm the concentration of your AMP-Na₂ stock solution.

Materials:

  • Prepared AMP-Na₂ stock solution

  • The same buffer or solvent used to prepare the stock solution (as a blank)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Dilution: Prepare a dilution of your stock solution that will fall within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0). For a 100 mM stock, a 1:1000 dilution in buffer (to a final concentration of 100 µM) is a good starting point.

  • Blanking: Blank the spectrophotometer with the same buffer used for the dilution.

  • Measurement: Measure the absorbance of the diluted AMP-Na₂ solution at 259 nm (the approximate maximum absorbance at neutral pH).[2]

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration.

    • A = Absorbance at 259 nm

    • ε = Molar extinction coefficient (for AMP at pH 7 is approximately 15,400 M⁻¹cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration in M

Expected Outcome: The calculated concentration should be in close agreement with the intended concentration of your prepared stock solution. This confirms accurate preparation and can be used to monitor the stability of the solution over time.

Conclusion

The fidelity of research in cellular metabolism and signaling is intrinsically linked to the quality of the reagents employed. Adenosine 5'-monophosphate disodium salt is a cornerstone reagent in these fields, and its stability is not to be taken for granted. By adhering to the storage and handling protocols outlined in these application notes—namely, storing the solid compound under desiccated conditions at -20°C and maintaining buffered, aliquoted solutions at -20°C or below, protected from light—researchers can ensure the integrity and biological activity of their AMP-Na₂. These practices, grounded in an understanding of the compound's chemical vulnerabilities, will foster reproducible and reliable experimental outcomes.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Adenosine 5-monophosphate precipitation in PBS

Technical Support Center: Troubleshooting Adenosine 5'-Monophosphate (AMP) Precipitation Topic: Troubleshooting Adenosine 5'-monophosphate precipitation in PBS Audience: Researchers, Senior Scientists, Drug Development P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Adenosine 5'-Monophosphate (AMP) Precipitation

Topic: Troubleshooting Adenosine 5'-monophosphate precipitation in PBS Audience: Researchers, Senior Scientists, Drug Development Professionals Last Updated: February 6, 2026[1]

Executive Summary

Precipitation of Adenosine 5'-monophosphate (AMP) in Phosphate Buffered Saline (PBS) is a frequent bottleneck in biochemical workflows, particularly during stock preparation for AMPK activation assays or receptor ligand studies.[1][2]

The root cause is rarely "insolubility" in the absolute sense, but rather a pH-driven phase separation caused by the acidic nature of AMP free acid overwhelming the buffering capacity of PBS.[1] This guide provides the mechanistic understanding and validated protocols to resolve this issue.

Part 1: Diagnostic Center (FAQ)

Q1: I added AMP powder directly to PBS, and it turned into a cloudy suspension. Why? A: You likely used Adenosine 5'-monophosphate Free Acid (CAS 61-19-8) rather than the Disodium Salt.[1][2] The free acid is highly acidic.[2] Standard PBS (pH 7.4) typically contains only 10 mM phosphate, which has insufficient buffering capacity to neutralize high concentrations of AMP free acid.[1][2]

  • Mechanism: As AMP dissolves, it releases protons, dropping the solution pH below its pKa (approx.[1][2] 6.1–6.2). At pH < 6.0, the protonated form of AMP dominates, which has significantly lower water solubility than the ionized form, leading to immediate precipitation.[1]

Q2: I am using the Disodium Salt (AMP-Na₂), but I still see fine particulates. Is it contaminated? A: Check your PBS formulation.[1][2] If you are using PBS with Calcium and Magnesium (PBS++), you may be inducing calcium-phosphate precipitation, not AMP precipitation.[1][2]

  • Mechanism: While AMP binds divalent cations weaker than ATP, the addition of any solute that alters ionic strength or pH can shift the equilibrium of metastable calcium phosphate solutions, causing "crashing out."[1]

  • Solution: Switch to calcium/magnesium-free PBS (PBS -/-) for stock preparation.

Q3: Can I heat the solution to dissolve the precipitate? A: Proceed with caution. While heat increases solubility, AMP contains a glycosidic bond that is susceptible to hydrolysis at high temperatures, especially in acidic environments.[1]

  • Recommendation: Do not exceed 37°C. If the solution does not clear at 37°C, the issue is chemical (pH/salt), not thermal.

Part 2: Technical Deep Dive & Solubility Data

To prevent precipitation, one must respect the physicochemical boundaries of the molecule.[1]

Table 1: Physicochemical Properties & Solubility Limits
ParameterAMP Free AcidAMP Disodium Salt (AMP-Na₂)
CAS Number 61-19-84578-31-8
Molecular Weight 347.22 g/mol 391.18 g/mol
Native pH (in water) Acidic (~pH 2.5 - 3.[1][2]5)Neutral to Basic (~pH 7.0 - 8.[1]5)
Solubility (Water) Low (< 10 mg/mL without pH adj.)[1][2][3]High (> 50 mg/mL)
Solubility (PBS pH 7.4) Unstable (Drops pH, precipitates)Stable (up to ~50 mg/mL)
Critical pKa ~6.1 (N-1 protonation)N/A (Already ionized)
The "Buffer Trap" Mechanism

Standard PBS (1X) is a weak buffer (10 mM Phosphate).[1][2]

  • Adding 10 mM AMP Free Acid to 10 mM PBS is chemically equivalent to adding a strong acid to a weak base.[1][2] The buffer is instantly depleted.[2]

  • Result: The final pH crashes to ~3.5. At this pH, AMP exists as a zwitterion or cation with poor solubility, resulting in a white precipitate.[1][2]

Part 3: Validated Preparation Protocols

Protocol A: The "Rescue" Method (For Free Acid Users)

Use this if you have the Free Acid form and need to make a stock solution.[1][2]

  • Weighing: Weigh the required amount of AMP Free Acid.

  • Suspension: Add ultrapure water (Milli-Q) to 80% of the final target volume.[1][2] Do not use PBS yet.[1][2] The solution will be cloudy.[1][2]

  • Titration: While stirring, add 1M NaOH dropwise.

    • Observation: As the pH rises above 6.0, the solution will suddenly clear.[1][2]

    • Target: Adjust pH to 7.0 – 7.4 .

  • Buffering: Once fully dissolved and at neutral pH, add 10X PBS to reach a final 1X concentration (e.g., add 1 mL of 10X PBS to 9 mL of AMP solution).

  • Finalize: Top up with water to the final volume.

Protocol B: The "Direct" Method (For Disodium Salt Users)

Use this for high-throughput or standard workflows.[1][2]

  • Selection: Ensure you are using AMP Disodium Salt.[1][2]

  • Solvent: Dissolve directly in 1X PBS (Mg/Ca-free) .

  • Verification: Vortex for 30 seconds. The solution should be clear and colorless.

  • Filtration: Sterile filter using a 0.22 µm PES membrane. Nylon filters may bind nucleotides slightly.[1][2]

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision process for resolving precipitation issues.

AMP_Troubleshooting Start Issue: AMP Precipitates in PBS CheckForm Check AMP Form Start->CheckForm IsFreeAcid Is it Free Acid? CheckForm->IsFreeAcid CheckPBS Check PBS Composition IsFreeAcid->CheckPBS No (Disodium Salt) ActionAdjustPH Protocol A: Dissolve in Water, Adjust pH with NaOH, then add 10X PBS IsFreeAcid->ActionAdjustPH Yes (Free Acid) IsPBSPlus Contains Ca2+/Mg2+? CheckPBS->IsPBSPlus ActionSwitchPBS Switch to Ca/Mg-Free PBS IsPBSPlus->ActionSwitchPBS Yes ActionCheckConc Check Concentration (Max ~50mg/mL) IsPBSPlus->ActionCheckConc No ActionCheckConc->ActionAdjustPH Still Precipitating? Check pH drift

Figure 1: Decision tree for diagnosing and resolving AMP precipitation events.

References

  • Cayman Chemical. Adenosine Product Information & Solubility Data. Retrieved from [1][3]

  • Sigma-Aldrich. Adenosine 5′-monophosphate sodium salt Product Specification. Retrieved from [1]

  • PubChem. Adenosine 5'-monophosphate (Compound CID 6083) - Acidity and pKa. Retrieved from [1]

  • Thermo Fisher Scientific. Phosphate Buffered Saline (PBS) Formulation and Compatibility. Retrieved from [1]

  • BenchChem. Technical Guide to Adenosine 5'-monophosphate Disodium Salt. Retrieved from [1]

Sources

Optimization

Technical Support Center: Advanced Stabilization of 5'-AMP Solutions

Executive Summary: The "Three-Vector" Stabilization Strategy Standard laboratory protocols often recommend storing nucleotides at -20°C. However, modern high-throughput screening (HTS) and automated liquid handling workf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Three-Vector" Stabilization Strategy

Standard laboratory protocols often recommend storing nucleotides at -20°C. However, modern high-throughput screening (HTS) and automated liquid handling workflows often require reagents to remain at room temperature (RT) for extended periods (24–72 hours) or even weeks.[1]

To achieve stability at ambient conditions (20–25°C), you must actively combat the three primary degradation vectors:

  • Hydrolysis (Acid-Catalyzed): Cleavage of the glycosidic bond.[1]

  • Microbial Consumption: Rapid depletion by bacterial contamination.

  • Concentration-Dependent Kinetics: Dilute solutions degrade significantly faster than concentrated stocks.[1]

This guide provides a validated protocol to extend the RT half-life of 5'-AMP from hours to weeks.

Part 1: The Degradation Mechanism (The "Why")

Understanding how 5'-AMP breaks down is the first step to preventing it. At room temperature, the molecule is susceptible to specific chemical and biological attacks.

Degradation Pathways Diagram

The following diagram illustrates the chemical and biological risks 5'-AMP faces at neutral vs. acidic pH and in non-sterile environments.

AMP_Degradation cluster_prevention Stabilization Strategy AMP 5'-AMP (Active) Adenine Adenine + Ribose-5-P (Depurination) AMP->Adenine Glycosidic Bond Cleavage (Hydrolysis) Inosine 5'-IMP (Deamination) AMP->Inosine Deamination BioMass Biomass Consumption (Total Loss) AMP->BioMass Metabolic Uptake Acid Acidic pH (< 6.0) Acid->Adenine Microbe Microbial Contamination Microbe->BioMass Alk Alkaline pH (> 8.0) Alk->Inosine Buffer Buffer (pH 7.2-7.5) Filter 0.22 µm Filtration

Figure 1: Primary degradation pathways of 5'-AMP. Acidic conditions promote depurination, while microbial contamination leads to rapid total loss. Stabilization requires buffering and sterilization.

Part 2: Validated Protocol for High-Stability RT Stocks

Do not use unbuffered water. Water absorbs CO₂ from the air, forming carbonic acid and dropping the pH to ~5.5, which accelerates the hydrolysis of the N-glycosidic bond [1].

Protocol: Preparation of "Fortified" 5'-AMP Stock (100 mM)

Reagents Required:

  • 5'-AMP Disodium Salt (High purity >99%).[1][2]

  • Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE Buffer).

  • Sterilization: 0.22 µm PES (Polyethersulfone) syringe filter.[1]

  • Vessel: Sterile, amber glass or opaque plastic (to prevent photo-oxidation, though minor for AMP).[1]

Step-by-Step Procedure:

  • Calculations: Calculate the mass required for a high-concentration stock (e.g., 100 mM or 400 mg/mL).

    • Scientist's Note: High concentrations (≥400 mg/mL) have been proven to retain >90% stability for 10+ days at RT, whereas dilute solutions (0.03 mg/mL) degrade significantly within 9 days [2].[1] Always store concentrated.

  • Solubilization: Dissolve the AMP powder in TE Buffer (pH 7.4) .

    • Why TE? Tris maintains the pH at the physiological optimum (7.2–7.5). EDTA (1 mM) chelates divalent cations (Mg²⁺, Mn²⁺) that act as cofactors for ubiquitous nucleases and metallo-catalyzed oxidation [3].[1]

  • pH Check: Verify pH is between 7.2 and 7.5.

    • AMP disodium salt is slightly acidic/neutral, but the free acid is highly acidic. If adjusting, use NaOH. Avoid HCl as excess chloride ions can promote ionic strength issues in some HPLC assays.

  • Sterilization (Critical Step): Pass the solution through a 0.22 µm sterile filter into a sterile container.

    • Causality: Bacterial growth is the #1 cause of nucleotide disappearance at RT. Autoclaving is not recommended as high heat (121°C) can induce thermal hydrolysis [4].[1]

  • Sealing: Parafilm the cap if storing for >24 hours to prevent evaporation and airborne microbial re-entry.

Part 3: Stability Data & Comparison

The following table summarizes expected stability based on preparation method and concentration.

Formulation ConditionConcentrationStorage TempStability WindowPrimary Failure Mode
Water (Unbuffered) Low (0.03 mg/mL)20–25°C (RT)< 7 DayspH drop & Hydrolysis [2]
Water (Unbuffered) High (400 mg/mL)20–25°C (RT)~10 DaysMicrobial growth
TE Buffer + Sterile High (100 mM) 20–25°C (RT) > 3 Weeks Slow chemical hydrolysis
TE Buffer + SterileHigh (100 mM)4°C> 6 MonthsNegligible
TE Buffer + SterileHigh (100 mM)-20°CYearsNone

Part 4: Troubleshooting & FAQs

Q1: My 5'-AMP solution has turned slightly yellow. Is it still usable?

Diagnosis: Oxidation or Photo-degradation.[1] Answer: Likely yes, but with caution. A slight yellowing often indicates trace oxidation of the adenine ring or minor contaminants.

  • Action: Run a QC check (A260/A280 ratio). Pure AMP should be ~0.8–0.9 (based on mass/molar ratios, though often used for RNA purity, the ratio holds for nucleotide integrity).[1] If the solution is dark yellow or brown, discard it.

  • Prevention: Use amber tubes and include 1 mM EDTA to chelate metal ions that catalyze oxidation.

Q2: I see a white precipitate in my stock solution.

Diagnosis: Solubility limit or pH shift. Answer: 5'-AMP disodium salt is soluble up to ~400–500 mg/mL [5].[1] However, if the pH drops (becomes acidic), the free acid form of AMP may form, which is less soluble.

  • Action: Check the pH. If it is < 6.0, add small aliquots of NaOH to return to pH 7.4. The precipitate should redissolve.

  • Warning: Do not heat >40°C to dissolve, as this accelerates degradation.

Q3: Why do you recommend high concentration stocks for RT storage?

Answer: This is based on "Self-Buffering" and kinetic probability.[1]

  • Kinetic Protection: In dilute solutions, the ratio of dissolved oxygen and contaminants to AMP molecules is higher, increasing the rate of oxidative damage per molecule.

  • Microbial Saturation: High salt concentrations (ionic strength of 100mM+ nucleotide) can be mildly bacteriostatic compared to nutrient-rich dilute solutions.[1]

  • Evidence: Studies show 400 mg/mL AMP is stable for 10 days at RT, while 0.03 mg/mL degrades rapidly [2].[3]

Q4: Can I use Sodium Azide to prevent bacterial growth?

Answer: Yes, but with a caveat.

  • Pros: Sodium Azide (0.02% w/v) is extremely effective at preventing microbial growth at RT.[1]

  • Cons: Azide is toxic and interferes with many downstream enzymatic assays (e.g., HRP-based ELISAs) and cytochrome oxidases.[1]

  • Recommendation: Only use Azide if the AMP is for chromatographic standards (HPLC).[1] Do not use Azide for cell culture or enzyme kinetics assays.

Part 5: Decision Workflow for Stability

Use this logic flow to determine the optimal preparation for your specific experiment.

Stability_Workflow Start Start: Need 5'-AMP Solution Duration How long at Room Temp? Start->Duration Short < 24 Hours Duration->Short Quick Assay Med 1 - 7 Days Duration->Med HTS Run / Autosampler Long > 7 Days Duration->Long Storage Prep_Short Dissolve in Water/Buffer Keep on Ice if possible Short->Prep_Short Prep_Med MUST use TE Buffer (pH 7.4) Sterile Filter (0.22 µm) Med->Prep_Med Prep_Long Prepare High Conc. Stock (100mM) TE Buffer + Sterile Filter Aliquot & Freeze (-20°C) Long->Prep_Long

Figure 2: Decision matrix for 5'-AMP preparation based on required usage duration.

References

  • Sim, Y. L., & Kaur, B. (2019).[1][2] Kinetics and Mechanistic Study of Hydrolysis of Adenosine Monophosphate Disodium Salt (AMPNa2) in Acidic and Alkaline Media. Physical Chemistry.

  • Cruz-Granados, S., et al. (2002).[1] Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Allergy.

  • Hutchings, G. J., et al. (1981).[1][4] Mechanisms of hydrolysis of adenosine 5'-triphosphate, adenosine 5'-diphosphate, and inorganic pyrophosphate.[4] Biochemistry.

  • Eppendorf Application Note. (2015). How to Remove Contamination in a Cell Culture Lab (Sterilization best practices).

  • PubChem. (2024).[1] Adenosine 5'-monophosphate Compound Summary (Solubility and pKa data).

Sources

Troubleshooting

Minimizing hydrolysis of Adenosine 5-monophosphate during storage

[1] Topic: Minimizing Hydrolysis of Adenosine 5'-Monophosphate (AMP) The Science of Degradation: Why Your AMP Fails Understanding the enemy is the first step to defeating it. AMP ( ) is susceptible to two primary degrada...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Minimizing Hydrolysis of Adenosine 5'-Monophosphate (AMP)

The Science of Degradation: Why Your AMP Fails

Understanding the enemy is the first step to defeating it. AMP (


) is susceptible to two primary degradation pathways. Your storage strategy must inhibit both.
Degradation Pathways
  • N-Glycosidic Bond Hydrolysis (Acid-Catalyzed):

    • Mechanism: Under acidic conditions (pH < 3), the bond between the Adenine base and the Ribose sugar weakens.[1] This leads to depurination .[1]

    • Result: Free Adenine and Ribose-5-Phosphate.[1]

    • Visual Indicator: Often invisible until HPLC analysis, though severe degradation may alter UV absorbance ratios.[1]

  • Phosphoester Bond Hydrolysis:

    • Mechanism: Water attacks the phosphate group. This is slow chemically at neutral pH but is rapidly catalyzed by phosphatases (enzymatic contamination) or divalent cations (

      
      , 
      
      
      
      ).[1]
    • Result: Adenosine and Inorganic Phosphate (

      
      ).[1][2][3]
      
    • Visual Indicator: None (unless phosphate precipitates with cations).[1]

Visualizing the Threat

The following diagram illustrates the structural vulnerabilities of AMP.

AMP_Degradation AMP Adenosine 5'-Monophosphate (Active Nucleotide) Acid Acidic Conditions (pH < 4.0) AMP->Acid Enzyme Phosphatases / Metal Ions (Contamination) AMP->Enzyme Adenine Adenine Base (Inactive) Acid->Adenine N-Glycosidic Cleavage R5P Ribose-5-Phosphate Acid->R5P Adenosine Adenosine (Nucleoside) Enzyme->Adenosine Dephosphorylation Pi Inorganic Phosphate (Pi) Enzyme->Pi

Figure 1: Chemical and enzymatic degradation pathways of AMP.[1] Acidic conditions target the base-sugar linkage, while enzymes/metals target the phosphate group.

Troubleshooting Guide: Diagnostics & Solutions

Use this section if you suspect your current AMP stock is compromised.[1]

SymptomProbable CauseDiagnostic CheckCorrective Action
Particulates / Precipitate Wrong Form Used: You likely have AMP Free Acid, which has low water solubility (~8 g/L).[1]Check the label. Is it CAS 61-19-8 (Free Acid) or 4578-31-8 (Na Salt)?Add dilute NaOH dropwise until pH reaches ~7.[1]0. The solution will clear immediately.
Split Peak on HPLC Depurination: Storage at low pH or freeze-thaw damage.[1]Run a standard of Adenine and Adenosine.[1]Discard stock. For future, buffer to pH 7.5 with Tris or HEPES.[1]
Loss of Biological Activity Enzymatic Hydrolysis: Contamination with phosphatases.[1]Test with a phosphate detection kit (Malachite Green).[1] High background

= hydrolysis.[1]
Critical: Filter sterilize (0.22 µm) all stocks. Add EDTA (1 mM) to chelate metal cofactors.[1]
pH Drift during Freezing Eutectic Crystallization: Sodium phosphate buffers crystallize unevenly, causing massive pH swings (down to pH 4) during freezing.[1]Are you using Sodium Phosphate buffer?Switch Buffers: Use Tris-Cl or HEPES for frozen stocks.[1] They maintain pH better during phase changes.[1]

Best Practice Protocols: The "Gold Standard" Workflow

Protocol A: Preparation of Ultra-Stable AMP Stock (100 mM)

Target Audience: Users needing liquid stocks stable for >6 months at -20°C.[1]

Reagents:

  • AMP Disodium Salt (Preferred over free acid for solubility).[1]

  • Ultrapure Water (Type 1, 18.2 MΩ).[1]

  • Stabilizing Buffer: 10 mM Tris-HCl, pH 8.0 + 1 mM EDTA.[1]

Step-by-Step:

  • Weighing: Calculate mass for 10 mL of 100 mM solution.

    • 
      .[1]
      
    • Note: Check the hydration state (anhydrous vs. dihydrate) on the bottle![1]

  • Dissolution: Dissolve powder in 80% of final volume of Stabilizing Buffer.

    • Why? Adding water first allows you to adjust pH before final volume.[1]

  • pH Adjustment (Crucial): Measure pH. It should be near 7.0–8.0.[1]

    • If < 6.0, adjust with 1N NaOH.[1]

    • Scientific Logic:[4][5] Keeping pH > 7.0 prevents N-glycosidic bond cleavage [1].[1]

  • Sterilization: Pass through a 0.22 µm PES or PVDF filter into a sterile tube.[1]

    • Why? Removes bacteria/fungi that secrete phosphatases.[1]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL).

    • Why? Prevents freeze-thaw cycles.[1][6] Each cycle can degrade 1-5% of nucleotides due to ice crystal shearing and pH shifts [2].[1]

  • Storage: Store at -20°C or -80°C.

Protocol B: Rescuing AMP Free Acid

Target Audience: Users who bought the cheaper "Free Acid" form and can't dissolve it.

  • Suspend the AMP Free Acid in water (it will look cloudy/milky).[1]

  • Place on a magnetic stirrer.

  • Monitor pH with a probe.[1]

  • Add 1 M NaOH dropwise.

  • Stop immediately when the solution clears (usually around pH 7.0–7.5).

  • Warning: Do not overshoot to pH > 10, or you risk alkaline deamidation of the adenine base.

Data Summary: Stability Matrix

The following table summarizes expected stability based on storage conditions.

FormTemperatureBuffer/ConditionEstimated StabilityRisk Factor
Lyophilized Powder -20°CDesiccated> 5 YearsMoisture absorption (hygroscopic)
Lyophilized Powder +4°CDesiccated2–3 YearsSlow oxidation
Solution (10 mM) -80°CTris-EDTA (pH 8.[1]0)> 2 YearsNegligible
Solution (10 mM) -20°CWater (Unbuffered)3–6 MonthspH drift during freezing
Solution (10 mM) +4°CSterile, pH 7.52–4 WeeksMicrobial growth / slow hydrolysis
Solution (10 mM) +25°CAny< 48 HoursRapid hydrolysis & bacterial growth

Decision Logic for Storage

Use this logic flow to determine the optimal storage format for your specific experiment.

Storage_Logic Start Start: How long do you need to store AMP? ShortTerm < 1 Week Start->ShortTerm MedTerm 1 - 6 Months Start->MedTerm LongTerm > 6 Months Start->LongTerm Fridge Store at 4°C (Do not freeze) ShortTerm->Fridge Freezer Store at -20°C (Single-use Aliquots) MedTerm->Freezer DeepFreeze Lyophilize or -80°C (Tris-EDTA Buffer) LongTerm->DeepFreeze BufferCheck Is pH < 6.0? Fridge->BufferCheck Adjust Adjust to pH 7.5 (Prevent Acid Hydrolysis) BufferCheck->Adjust Yes

Figure 2: Decision tree for AMP storage based on experimental timeline.

Frequently Asked Questions (FAQs)

Q: Can I autoclave my AMP stock solution? A: NO. Autoclaving (121°C) will cause massive thermal hydrolysis of the phosphoester bond.[1] Always use filtration (0.22 µm) for sterilization.[1]

Q: Why do you recommend EDTA? Won't it interfere with my Magnesium-dependent enzymatic assay? A: EDTA is a safety net during storage to inhibit metallo-nucleases.[1] If your downstream assay requires


 (e.g., PCR, kinase assays), you have two options:[1]
  • Use a low concentration of EDTA (0.1 mM) in storage, which is easily overwhelmed by adding excess

    
     in the reaction buffer.[1]
    
  • Store in water (riskier) but freeze immediately at -80°C.

Q: My AMP powder has turned into a hard sticky block. Is it still good? A: AMP is hygroscopic (absorbs water from air).[1] If it has clumped, it has absorbed moisture, which allows slow hydrolysis to begin even in the "solid" state.

  • Verdict: If for critical quantitative work, discard it .[1] If for qualitative rough work, verify concentration via UV (A260) before use, as the molecular weight has effectively changed due to unknown water content.[1]

References

  • PubChem. (n.d.).[1] Adenosine 5'-monophosphate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Adenosine 5-Monophosphate (AMP) Solubility

Status: Operational | Tier: Level 3 Technical Guide Subject: Solubilization, pH Optimization, and Stability of AMP (Free Acid vs. Sodium Salt) Case ID: AMP-SOL-001[1][2] Executive Summary: The "Free Acid" Trap Many resea...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Guide Subject: Solubilization, pH Optimization, and Stability of AMP (Free Acid vs. Sodium Salt) Case ID: AMP-SOL-001[1][2]

Executive Summary: The "Free Acid" Trap

Many researchers encounter immediate precipitation when attempting to dissolve Adenosine 5'-monophosphate (AMP) free acid directly in water.[1][2] Unlike its sodium salt counterpart, AMP free acid forms a rigid crystal lattice that is poorly soluble in water (approx. <10 mg/mL) at its native acidic pH (~2.5–3.0).[1]

The Solution: Solubility is strictly pH-dependent.[2] To achieve high-concentration stock solutions (e.g., 100 mM), you must drive the pH above the secondary phosphate pKa (~6.[1]1) using a base (NaOH), converting the free acid into its soluble ionic form.[1]

The Solubility Mechanism (Theory)[1]

To troubleshoot effectively, you must understand the ionization states of AMP. The molecule contains three ionizable groups that dictate its solubility profile.

Physicochemical Data Table
ParameterValueSignificance
MW (Free Acid) 347.22 g/mol Hydrophobic crystal lattice dominates at low pH.[1][2]
MW (Disodium Salt) 391.18 g/mol Highly soluble due to ionic interactions.[1]
pKa 1 (Phosphate) ~0.9Always deprotonated in standard lab conditions.[1][2]
pKa 2 (Adenine N1) ~3.8Below pH 3.8, the ring is protonated (+), reducing solubility.[1][2]
pKa 3 (Phosphate) ~6.1Critical Threshold. Above pH 6.1, the phosphate acquires a -2 charge, maximizing solubility.[1][2]
Solubility Limit Free Acid: <10 mg/mLNa-Salt: >50 mg/mLAction: Use Na-Salt for instant dissolution; use Free Acid for precise cation control.[1][2]
Mechanism of Action: The Dissolution Pathway

The following logic flow illustrates why adding water alone fails for the free acid form and how NaOH drives the transition.

AMP_Solubility FreeAcid AMP Free Acid (Solid Powder) WaterAdd Add ddH2O (Resulting pH ~2.5 - 3.0) FreeAcid->WaterAdd Suspension Cloudy Suspension (Insoluble) WaterAdd->Suspension Crystal lattice intact NaOH_Add Titrate with NaOH (Deprotonation) Suspension->NaOH_Add Disrupts lattice pKa_Threshold pH > 6.1 (Phosphate Group -2 Charge) NaOH_Add->pKa_Threshold Ionization Soluble Clear Solution (Soluble AMP-Na form) pKa_Threshold->Soluble Electrostatic repulsion

Figure 1: The physicochemical pathway from insoluble free acid to soluble ionic species via pH adjustment.[1][2]

Standard Operating Procedure (SOP)

Protocol: Preparation of 100 mM AMP Stock Solution (from Free Acid)

Objective: Create a stable, neutral pH stock solution avoiding "over-titration" (hydrolysis risk).

Reagents Required[1][3][4][5]
  • Adenosine 5’-monophosphate, Free Acid (MW: 347.22 g/mol ).[1][2]

  • Sodium Hydroxide (NaOH), 1 M and 5 M solutions.[1]

  • Ultrapure water (Milli-Q or equivalent).[1]

Step-by-Step Workflow
  • Calculation:

    • Target: 10 mL of 100 mM Stock.

    • Mass required:

      
      .[1]
      
  • Suspension (The "Scare" Step):

    • Weigh 347 mg of AMP Free Acid.

    • Add approx. 8 mL of ultrapure water (80% of final volume).

    • Observation: The solution will be milky/opaque. Do not panic. This is normal.

  • Titration (The Critical Step):

    • Place the beaker on a magnetic stirrer with a pH probe immersed.

    • Add 5 M NaOH dropwise.

    • Monitor: As pH passes 5.0, the solution will begin to clear.

    • Target: Continue adding NaOH until pH reaches 7.0 – 7.5 .

    • Stop: Once the solution is crystal clear and pH is stable at 7.2.

  • Finalization:

    • Transfer to a volumetric flask or graduated cylinder.

    • Add water to a final volume of 10 mL.

    • Filter sterilize through a 0.22 µm PES membrane (do not autoclave AMP; heat degrades the phosphoester bond).[1]

  • Storage:

    • Aliquot into small volumes (avoid freeze-thaw).

    • Store at -20°C.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: "I added water to the free acid, and it's a stubborn white precipitate. Should I heat it?"

Answer: No.

  • Reasoning: Heating acidic nucleotide solutions promotes hydrolysis of the N-glycosidic bond (releasing free adenine) or the phosphoester bond.[1]

  • Fix: Adjust the pH. Add NaOH dropwise. The precipitate is not failing to dissolve due to temperature; it is failing due to protonation state. It will dissolve instantly once the pH is neutral.

Q2: "I overshot the pH to 11.0. Can I add HCl to bring it back?"

Answer: Proceed with caution.

  • Risk: While you can back-titrate with HCl, you are increasing the ionic strength (creating NaCl) significantly.[1] High salt concentrations can interfere with downstream enzymatic assays (e.g., inhibiting kinases) or alter HPLC retention times.[1]

  • Recommendation: If the assay is salt-sensitive, discard and restart. If not, back-titrate carefully to pH 7.5.[1]

Q3: "My stock solution precipitated after thawing from -20°C."

Answer: This is a common "pH drift" or "solubility product" issue.[2]

  • Cause: As water freezes, solutes concentrate, potentially shifting pH or exceeding saturation limits locally.

  • Fix: Vortex vigorously after the sample is fully thawed. If it remains cloudy, check the pH. If the pH has dropped below 6.0, add a small amount of dilute NaOH to re-solubilize.

Q4: "Why not just buy the Sodium Salt (AMP-Na)?"

Answer: That is the preferred route for convenience.

  • Comparison: AMP-Na is pre-adjusted to a near-neutral pH and dissolves instantly.[1][2]

  • Use Case for Free Acid: Researchers use Free Acid when they must strictly control the counter-ion (e.g., avoiding sodium for potassium-specific channels) or when performing precise molar extinction coefficient measurements where salt weight variations might introduce error.[1][2]

Stability & Storage Logic

The stability of AMP is dictated by the hydrolysis of the phosphate ester or the glycosidic bond.[2]

Stability_Matrix Storage Storage Condition Dry Dry Powder (Free Acid or Salt) Storage->Dry Best Soln_Frozen Solution pH 7.5 (-20°C) Storage->Soln_Frozen Standard Soln_Room Solution pH 7.5 (Room Temp) Storage->Soln_Room Short Term Acidic Acidic Solution (pH < 3.0) Storage->Acidic Avoid Stable > 2 Years Stable > 2 Years Dry->Stable > 2 Years Stable 3-6 Months Stable 3-6 Months Soln_Frozen->Stable 3-6 Months Degradation > 24h\n(Bacterial growth/Hydrolysis) Degradation > 24h (Bacterial growth/Hydrolysis) Soln_Room->Degradation > 24h\n(Bacterial growth/Hydrolysis) Rapid Hydrolysis Rapid Hydrolysis Acidic->Rapid Hydrolysis

Figure 2: Stability decision matrix.[1][2] Note that acidic conditions accelerate degradation.[1]

Summary of Stability Rules
  • pH Range: Maintain pH 7.0–8.0 for maximum stability.

  • Temperature: Store stocks at -20°C. Working aliquots can be kept at 4°C for 1 week.

  • Sterility: AMP is a nutrient source for bacteria. Always filter sterilize (0.22 µm) to prevent biological degradation.[1]

References

  • PubChem. Adenosine monophosphate (Compound). National Library of Medicine. Available at: [Link][1][2]

Sources

Troubleshooting

Troubleshooting low sensitivity in AMP colorimetric assays

Technical Support Center: Troubleshooting AMP Colorimetric Assays The Diagnostic Core: Understanding the "Black Box" Welcome to the technical support center. When an AMP (Adenosine Monophosphate) colorimetric assay fails...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting AMP Colorimetric Assays

The Diagnostic Core: Understanding the "Black Box"

Welcome to the technical support center. When an AMP (Adenosine Monophosphate) colorimetric assay fails to deliver sensitivity—meaning the signal-to-noise ratio is poor or the limit of detection (LOD) is compromised—the issue rarely lies in the "color" itself. It lies in the coupled enzymatic cascade that generates it.[1]

To troubleshoot effectively, you must first visualize the kinetic chain you are relying on. Most commercial AMP colorimetric kits (e.g., Abcam ab273275, Sigma MAK194) utilize a Pyruvate-Coupled System . If any link in this chain is broken by matrix interference or experimental error, sensitivity drops to zero.

Visualizing the Signaling Cascade

The following diagram illustrates the standard reaction mechanism and the critical "Failure Points" where sensitivity is lost.

AMP_Assay_Mechanism cluster_inputs Sample Input cluster_reaction Coupled Enzyme System cluster_output Detection AMP Target: AMP PPDK Enzyme 1: PPDK AMP->PPDK + PPi + PEP Pyruvate Pyruvate PPDK->Pyruvate PyOx Enzyme 2: Pyruvate Oxidase Pyruvate->PyOx + O2 + Pi H2O2 H2O2 PyOx->H2O2 HRP Enzyme 3: HRP H2O2->HRP Signal Signal (570 nm) HRP->Signal Oxidation Probe Colorless Probe (OxiRed/Amplex) Probe->HRP Inhibitor1 Interference: ATP/ADP Excess Inhibitor1->PPDK Background Noise Inhibitor2 KILLER: Reducing Agents (DTT/BME) Inhibitor2->HRP Inhibits Oxidation Inhibitor3 Interference: High Protein Load Inhibitor3->AMP Binding/Degradation

Figure 1: The Pyruvate-Coupled AMP Detection Pathway. Note that sensitivity is dependent on the successful sequential turnover of three enzymes. Reducing agents (Inhibitor 2) are the most common cause of complete signal loss.

Phase 1: The "Silent Killers" of Sensitivity

If your standard curve is flat or your sample readings are indistinguishable from the blank, check these three parameters immediately.

The Reductant Trap (DTT & Mercaptoethanol)

The Issue: This is the #1 cause of "zero sensitivity." The final detection step relies on Horseradish Peroxidase (HRP) oxidizing a probe (like OxiRed) using H2O2. Reducing agents like DTT or


-Mercaptoethanol (often found in lysis buffers) will chemically reduce the probe back to its colorless state faster than HRP can oxidize it, or they will directly inhibit HRP.
  • Diagnostic: Does your lysis buffer contain >10 µM DTT?

  • Solution:

    • Precipitation: Use PCA (Perchloric Acid) or TCA (Trichloroacetic Acid) deproteinization to remove the reducing agents along with proteins.[2]

    • Alkylation: If precipitation is impossible, add N-ethylmaleimide (NEM) to alkylate free thiols, though this is risky as excess NEM can inhibit enzymes.

    • Dialysis: Spin-desalting columns (10 kDa MWCO) are effective if the sample volume permits.

The ATP/ADP Background Noise

The Issue: High background noise masks low signals, effectively killing sensitivity. While the Pyruvate Phosphate Dikinase (PPDK) enzyme is specific to AMP, massive excesses of ATP or ADP (common in mitochondrial assays) can cause non-specific turnover or contain trace AMP contaminants.

  • Diagnostic: Run a "No-Enzyme" control with your sample. If it turns pink/red, you have background interference.

  • Solution:

    • Ensure your kit includes a background control step (reading sample without the AMP-converting enzyme) and subtract this value.

    • Dilute samples to bring ATP concentrations within the specificity window of the assay.

The Protein Matrix Effect

The Issue: Endogenous enzymes in your sample (ATPases, Kinases, Phosphatases) are active consumers of the assay substrates (PEP, PPi) or the target (AMP). They compete with the assay enzymes, lowering the effective signal.

  • Diagnostic: The signal drifts downward over time instead of remaining stable.

  • Solution: Mandatory Deproteinization.

    • Use 10 kDa Spin Columns (e.g., Abcam ab93349) to filter out all proteins (enzymes) while letting the small AMP molecules pass through. This is superior to chemical precipitation for preserving AMP integrity.

Phase 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to identify the specific correction for your data pattern.

SymptomProbable CauseTechnical Correction
Flat Standard Curve Reducing agents (DTT/BME) in buffer.CRITICAL: Switch to a non-reducing lysis buffer or use PCA/TCA deproteinization [1].
Low Signal (All Wells) Reagent degradation (HRP or Probe).HRP is light/air sensitive. Ensure reagents were stored at -20°C and protected from light. Do not refreeze probe repeatedly.
High Background (Blank > 0.2 OD) Contaminated Assay Buffer or ATP hydrolysis.Check water quality. Spontaneous ATP hydrolysis in samples generates AMP. Keep samples on ice until the moment of reaction.
Erratic/Drifting Values Particulates or bubbles in wells.Centrifuge samples at 10,000 x g for 5 min before loading. Use a pipetting technique that avoids bubbles (reverse pipetting).
Sensitivity < 10 µM Colorimetric limit reached.Switch Mode: Most colorimetric probes (e.g., OxiRed) are also fluorometric. Read Fluorescence (Ex/Em 535/587 nm) to increase sensitivity by 10-100 fold [2].

Phase 3: The Self-Validating Protocol

To confirm if your assay is working or if your samples are the problem, you must run a Spike-Recovery Experiment . This is the only way to scientifically validate sensitivity in your specific matrix.

Protocol: Spike-Recovery Validation

Goal: Determine if the sample matrix is inhibiting the reaction.

  • Prepare Sample: Take 50 µL of your treated (deproteinized) sample.

  • Prepare Spike: Prepare a standard AMP solution at a known concentration (e.g., 20 µM).

  • Experimental Setup:

    • Well A: 50 µL Sample + 50 µL Assay Buffer (Sample Baseline).

    • Well B: 50 µL Sample + 50 µL Spike Solution (Spiked Sample).

    • Well C: 50 µL Assay Buffer + 50 µL Spike Solution (Reference Standard).

  • Calculate Recovery:

    
    
    
  • Interpretation:

    • 80-120%: Assay is working; low signal is due to truly low AMP.

    • < 70%: Matrix interference (Inhibitors present). Dilute sample or improve deproteinization.

Frequently Asked Questions (FAQs)

Q: Can I use EDTA in my lysis buffer? A: Proceed with caution. While EDTA inhibits ATPases (good), it also chelates Magnesium (


). The enzymes in the AMP assay (PPDK and Pyruvate Oxidase) often require divalent cations (

or

) as cofactors. If you must use EDTA, ensure the Assay Buffer provides excess

to overcome the chelation, or remove EDTA via desalting.

Q: My samples are colored (e.g., liver tissue). How do I correct this? A: Colored samples absorb light at 570 nm, artificially inflating the signal. You must use a Sample Background Control :

  • Prepare a duplicate well for the sample.

  • Add all reagents except the AMP-converting enzyme (PPDK).

  • Subtract the OD of this background well from the reaction well.

  • Alternatively, use the Fluorometric method, which is less susceptible to color interference.

Q: Why is the Fluorometric method more sensitive? A: Colorimetry measures absorbance (light blocked), which follows Beer-Lambert's law and hits a noise floor at low concentrations (OD < 0.05 is unreliable). Fluorometry measures emitted light against a dark background. The signal-to-noise ratio is significantly higher, allowing detection of AMP in the picomole range (0.1–10 µM) compared to the micromole range of colorimetry [1, 2].

References

  • BioVision (an Abcam company). (n.d.).[1] AMP Colorimetric/Fluorometric Assay Kit Datasheet. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Precision UV-Vis for 5'-AMP Quantification

Status: Active Role: Senior Application Scientist Topic: Correcting Baseline Noise in 5'-AMP UV-Vis Spectrophotometry Ticket ID: UV-AMP-260-NOISE Executive Summary Accurate quantification of Adenosine 5'-monophosphate (5...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Correcting Baseline Noise in 5'-AMP UV-Vis Spectrophotometry Ticket ID: UV-AMP-260-NOISE

Executive Summary

Accurate quantification of Adenosine 5'-monophosphate (5'-AMP) is critical in enzyme kinetics (e.g., AMP-activated protein kinase assays) and drug formulation. 5'-AMP exhibits a primary absorbance maximum at 259 nm (often rounded to 260 nm) with a molar extinction coefficient (


) of approximately 15,400 M⁻¹cm⁻¹  at pH 7.0.

Baseline noise at this wavelength is rarely a "ghost in the machine"; it is a symptom of a specific failure in the Source-Sample-Detector chain. This guide isolates these variables to restore the signal-to-noise ratio (S/N) required for pharmaceutical-grade data.

Module 1: Hardware Diagnostics (The "Air-to-Air" Test)

Q: My 260 nm baseline is jagged or drifting. Is my lamp failing?

A: Before blaming the sample, you must validate the instrument's photometric stability using the Air-to-Air Baseline Test . This isolates the spectrophotometer's optics from cuvette and buffer artifacts.

The Mechanism: At 260 nm, your instrument relies on the Deuterium (


) lamp . Tungsten lamps (visible range) cut off around 320–350 nm. If your noise is specific to the UV region but clean in the visible region (>350 nm), the 

lamp is the primary suspect. As

lamps age, their energy output drops, forcing the detector to increase gain (HV), which amplifies electronic noise.

Diagnostic Protocol: The Air-to-Air Test

  • Warm-up: Allow the instrument to warm up for 60 minutes. (30 mins is insufficient for high-sensitivity UV work).

  • Clear: Remove all cuvettes and holders. The beam path must be empty air.

  • Zero: Perform an auto-zero/baseline correction on air.

  • Run: Set the instrument to "Time Drive" or "Kinetics" mode at 260 nm for 10 minutes.

  • Analyze:

    • Drift: Should be < 0.001 Abs/hour.

    • Peak-to-Peak Noise: Should be < 0.0002 Abs (instrument dependent).

Visualization: Hardware Troubleshooting Logic

HardwareDiagnostic start START: 260 nm Noise Detected air_test Perform Air-to-Air Test (Empty Chamber) start->air_test result_check Is Baseline Flat? air_test->result_check clean_base Hardware OK Proceed to Cuvette/Buffer result_check->clean_base Yes (<0.0005 Abs) noisy_base Hardware Fault result_check->noisy_base No (Jagged/Drift) lamp_check Check D2 Lamp Hours (>1000 hrs?) noisy_base->lamp_check replace_lamp Replace D2 Lamp lamp_check->replace_lamp Yes (Old) optics_check Check Mirrors/Slit Width (Call Service) lamp_check->optics_check No (New)

Figure 1: Decision matrix for isolating hardware-induced noise at 260 nm.

Module 2: The Optical Interface (Cuvette Hygiene)

Q: I bought new quartz cuvettes, but I still see high background absorbance. Why?

A: "Clean" to the eye is not clean to UV light. Micro-residues of proteins or lipids on quartz surfaces create a "lensing" effect or direct absorbance at 260 nm. Furthermore, glass cuvettes are opaque below 300 nm ; you must use fused silica (quartz).

The Mechanism: Quartz has a high surface energy, making it prone to adsorbing biological molecules. Standard detergent washing often leaves a monolayer of residue. For 5'-AMP analysis, where


 is the quantification standard, even a 0.01 Abs error translates to a significant concentration error.

Protocol: The Acid-Ethanol Reset Note: Do not use this on plastic cuvettes.

  • Solvent Rinse: Rinse 3x with Ethanol (removes organic lipids).

  • Acid Soak: Soak in 2M Nitric Acid (

    
    ) for 15 minutes.
    
    • Why? Oxidizes residual organics and protonates surface silanols.

  • Water Rinse: Rinse 5x with ultrapure water (Milli-Q).

  • Verification: Fill with water and scan at 260 nm against air. Absorbance should be near the theoretical limit of the quartz-water interface (~0.04–0.08 Abs depending on pathlength/instrument).

Visualization: Cuvette Cleaning Workflow

CuvetteCleaning step1 1. Ethanol Rinse (Lipid Removal) step2 2. 2M HNO3 Soak (15 mins) (Oxidation) step1->step2 step3 3. Milli-Q Rinse (5x Volume) step2->step3 step4 4. Nitrogen Dry (Dust Free) step3->step4

Figure 2: The "Acid-Ethanol Reset" protocol for quartz cuvettes to ensure optical transparency.

Module 3: Chemical Environment (Buffer Interference)

Q: Can my buffer cause baseline noise at 260 nm?

A: Yes. Many common buffers have high UV cutoffs. If you are working with 5'-AMP, you are measuring at the edge of the "safe zone" for many organic buffers.

The Mechanism: The UV Cutoff is the wavelength at which the solvent's absorbance is 1.0 AU in a 1 cm path length. If your buffer absorbs 1.0 AU of light, the instrument has only 10% of the light energy remaining to measure your sample. This low energy causes the detector to struggle, resulting in massive baseline noise (jagged lines).

Data: Common Buffer UV Cutoffs

Solvent/BufferUV Cutoff (nm)Suitability for 5'-AMP (260 nm)
Water 190Ideal
Phosphate Buffer 195Ideal
Ethanol 210Good
Tris Buffer ~220-230Acceptable (Watch pH drift)
Acetate 210Good
Citrate 260POOR (Interferes directly)
Acetone 330DO NOT USE
DMSO 268DO NOT USE

Critical Note on 5'-AMP Chemistry: 5'-AMP has two relevant pKa values: N1 (~3.8) and the secondary phosphate (~6.2).

  • Action: Ensure your buffer maintains pH 7.0 ± 0.1.

  • Reasoning: Significant pH shifts can alter the extinction coefficient (

    
    ) or cause micro-precipitation, which manifests as "scattering" noise (an elevated baseline that slopes upward toward lower wavelengths).
    
References
  • Agilent Technologies. (2022). Cary 60 UV-Vis Spectrophotometer User's Guide. (Provides specifications on D2 lamp lifetime and baseline correction algorithms).

  • Thermo Fisher Scientific. (2011). Extinction Coefficients: A Guide to Understanding Extinction Coefficients. (Details the Beer-Lambert law application for nucleotides).

  • National Institutes of Health (NIH). (2005). Revised UV extinction coefficients for nucleoside-5′-monophosphates. (Definitive source for 5'-AMP extinction coefficients).

  • FireflySci. (2023). Quartz Cuvette Cleaning and Maintenance Guide. (Standard protocols for optical glass maintenance).

Troubleshooting

Technical Support Center: Adenosine 5'-Monophosphate (AMP) Luciferase Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for AMP-based luciferase assays. As a Senior Application Scientist, my goal is to provide you with not just...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for AMP-based luciferase assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your research. This guide is structured to help you diagnose issues, understand the mechanisms behind assay interference, and implement robust solutions to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the principles and practice of AMP luciferase assays.

Q1: What is the fundamental principle of an AMP luciferase assay?

A: At its core, an AMP luciferase assay is a bioluminescent method designed to quantify adenosine monophosphate (AMP), a common product in many enzymatic reactions. The process typically involves a two-step enzymatic cascade. First, the AMP produced by your enzyme of interest is converted to ADP. In the second step, this ADP is converted to ATP. This newly generated ATP then serves as the substrate for a luciferase enzyme, which, in the presence of luciferin, produces a light signal directly proportional to the initial amount of AMP. This makes it a powerful tool for studying enzymes like DNA ligases, aminoacyl-tRNA synthetases, and phosphodiesterases (PDEs).[1]

Q2: Why is assay interference a significant concern in these types of assays, especially for drug discovery?

A: Assay interference is a critical issue because it can lead to false-positive or false-negative results, causing researchers to waste significant resources pursuing incorrect leads or abandoning promising compounds.[2] Luciferase enzymes, particularly firefly luciferase (FLuc), are susceptible to inhibition by a surprisingly large number of small molecules.[3] A study of a large compound library found that ~12% of the compounds inhibited FLuc.[3][4] Interference can arise from direct enzyme inhibition, quenching of the light signal by colored compounds, or even autofluorescence from the test compounds themselves.[5][6] Understanding and controlling for these artifacts is paramount for generating reliable data.

Q3: What are the essential controls I should always include in my experiment?

A: Every plate should include a set of robust controls to validate the results.

  • Negative Control (No Enzyme): A reaction mix without your primary AMP-producing enzyme. This helps determine the background signal of the assay.

  • Positive Control (No Inhibitor): A complete reaction with your active enzyme and no test compound. This defines the 100% activity window of your assay.

  • Compound-Only Control (Luciferase Interference): Your test compound in the assay buffer with the luciferase detection reagents but without the primary AMP-producing enzyme. This is crucial for identifying compounds that directly inhibit or enhance the luciferase reporter itself.

Q4: Should I use white or black plates for my luciferase assay?

A: This is an excellent question that involves a trade-off. White plates are recommended to maximize the light signal reaching the detector and to prevent optical crosstalk between adjacent wells.[7] However, white plates can sometimes lead to higher background due to phosphorescence (a delayed emission of light).[8] Black plates minimize background and crosstalk, providing the best signal-to-noise ratio, although the absolute signal will be lower.[8] For most applications, especially in high-throughput screening (HTS), solid white, opaque plates are the standard choice. If you experience high background with white plates, ensure they are dark-adapted before reading.[9]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a deeper dive into specific experimental problems, their likely causes, and actionable solutions.

Problem 1: Weak or No Luminescent Signal

Q: My relative light unit (RLU) values are very low or indistinguishable from the background. What's going wrong?

A: Low signal is a common issue with several potential root causes. The key is to systematically isolate the variable that is failing.

  • Cause A: Reagent Integrity. The luciferase enzyme and its substrate, luciferin, are sensitive to degradation from improper storage or multiple freeze-thaw cycles.

    • Solution: Aliquot your reagents into single-use volumes upon arrival to minimize freeze-thaw cycles.[10] To test reagent viability, add a known, low-micromolar concentration of ATP directly to the detection reagent. If you don't see a strong signal, the detection reagent has likely lost activity.

  • Cause B: Inefficient Primary Enzyme Reaction. The enzyme you are studying may not be producing enough AMP.

    • Solution: Verify the activity of your primary enzyme using an orthogonal method if possible. Re-check the buffer composition, pH, and incubation time. Ensure all necessary cofactors are present and at optimal concentrations.

  • Cause C (Cell-Based Assays): Low Transfection Efficiency or Promoter Strength. If you are using a reporter-gene assay format, the cells may not be expressing enough luciferase.[11][12]

    • Solution: Optimize your transfection protocol by testing different DNA-to-reagent ratios.[6] Confirm transfection efficiency using a positive control plasmid, such as one with a strong CMV promoter driving luciferase expression.[13] If your promoter of interest is weak, you may need to increase the number of cells per well.[7]

Problem 2: High Variability Between Replicates

Q: I'm seeing a high coefficient of variation (%CV) across my replicate wells. How can I improve my precision?

A: High variability undermines the statistical significance of your results and often points to inconsistencies in assay setup and execution.

  • Cause A: Inaccurate Pipetting and Mixing. Small volume variations, especially in 384- or 1536-well formats, can lead to large differences in signal. Incomplete mixing of reagents is also a major source of error.[14]

    • Solution: Use calibrated multichannel pipettes or automated liquid handlers.[6] When adding reagents, dispense them against the side of the well to avoid bubbles.[14] Ensure thorough mixing after each reagent addition by using a plate shaker for 1-2 minutes.[1] Preparing a master mix for your working solutions is critical for well-to-well consistency.[6]

  • Cause B: Temperature Gradients. "Edge effects" are common on microplates, where the outer wells are at a different temperature than the inner wells, affecting enzyme kinetics.

    • Solution: Ensure plates are uniformly equilibrated to the correct temperature before adding reagents and during incubation. Using a water bath or an incubator with good air circulation can help. Avoid stacking plates during incubation.

  • Cause C: Bubbles in Wells. Bubbles can scatter light and interfere with the luminometer's reading.

    • Solution: As mentioned, pipette gently down the side of the well. If bubbles form, briefly centrifuge the plate (e.g., 300 x g for 1 minute) to dislodge them before reading.[1]

Problem 3: Suspected Compound Interference

Q: My results show a dose-dependent decrease in signal, but I'm not sure if it's true inhibition of my target enzyme or just an artifact. How can I be certain?

A: This is the most critical question in a screening campaign. Distinguishing true hits from artifacts requires a logical workflow of counter-screens. Artifacts can arise from compounds that inhibit the luciferase reporter, absorb the emitted light (color quenching), or even emit their own light (autofluorescence).[5][15]

G cluster_0 a Primary Screen Hit (Signal Decrease Observed) b Counter-Screen: Test Compound + Luciferase Reagents (No Primary Enzyme) c Does Signal Decrease? d Yes: Direct Luciferase Inhibitor e No: Proceed to Next Check f Check for Color Quenching: Measure Compound's Absorbance at ~560 nm g Does Compound Absorb Light? h Yes: Potential False Positive due to Color Quench i No: Likely a True Hit j Confirm with Orthogonal Assay (Non-Luciferase Based)

Caption: Workflow for identifying compound interference.

This protocol is designed to test whether your compound of interest directly inhibits the firefly luciferase enzyme.

  • Prepare Compound Plate: Create a serial dilution of your test compound in the same assay buffer used for your primary screen. Include a vehicle-only control (e.g., DMSO).

  • Prepare Control Wells: In a new assay plate, add a known, constant amount of AMP and ATP to all wells. This will provide a consistent substrate for the luciferase reaction.

  • Add Compound: Transfer the serially diluted compound from the preparation plate to the assay plate.

  • Initiate Reaction: Add the AMP-Glo™ Detection Reagent (containing luciferase/luciferin) to all wells.

  • Incubate and Read: Incubate according to the manufacturer's protocol (typically 30-60 minutes at room temperature) and measure luminescence.

  • Analyze Data: If you observe a dose-dependent decrease in signal in this assay, your compound is a direct inhibitor of the luciferase reporter system, and your primary screen result is likely a false positive.

Interference TypeMechanism of ActionHow to IdentifyMitigation Strategy
Direct Luciferase Inhibition Compound binds to the luciferase enzyme, preventing it from catalyzing the light-producing reaction.Run a luciferase-only counter-screen as described above.Use a different luciferase reporter (e.g., Renilla, NanoLuc) that may not be inhibited by the compound.[3] Confirm with an orthogonal assay.
Color Quenching Compound absorbs light at the emission wavelength of luciferase (~560 nm for firefly), reducing the signal that reaches the detector.[15]Measure the absorbance spectrum of the compound. High absorbance between 550-570 nm is a red flag.[6]Mathematical correction models can be applied if the absorbance is known. Alternatively, confirm with a non-optical assay format.
Autofluorescence Compound emits its own light, which can be mistaken for a positive signal (or mask a true negative signal).[5]Measure the plate before adding luciferase substrate. Any signal detected comes from the compound.Use a different detection technology (e.g., fluorescence polarization, time-resolved fluorescence).
Compound Aggregation At high concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer. If this restores activity, aggregation is likely.[14]Re-test at lower concentrations. Modify compound structure to improve solubility.
References
  • Today's Clinical Lab. (2022). Preventing False Positive and False Negative PCR Results. Available at: [Link]

  • ResearchGate. (2025). Overcoming the interferences in endotoxin: Detection assays. Available at: [Link]

  • Reddit. (2023). I HATE LUCIFERASE ASSAY. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Available at: [Link]

  • Bitesize Bio. (n.d.). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. Available at: [Link]

  • BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Available at: [Link]

  • ResearchGate. (2025). Firefly luciferase inhibition. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Available at: [Link]

  • PubMed. (2023). Diverse methods of reducing and confirming false-positive results of loop-mediated isothermal amplification assays: A review. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2020). An international validation study of the IL-2 Luc assay for evaluating the potential immunotoxic effects of chemicals on T cells and a proposal for reference data for immunotoxic chemicals. Available at: [Link]

  • ResearchGate. (2019). Noise in ADP Glo assay?. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Available at: [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Engineering and validation of a dual luciferase reporter system for quantitative and systematic assessment of regulatory sequences in Chinese hamster ovary cells. Available at: [Link]

  • Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of AMP free acid vs sodium salt

This guide provides a technical comparison of Adenosine 5’-Monophosphate (AMP) in its Free Acid form versus its Sodium Salt form.[1][2] It is designed for researchers requiring precise control over experimental variables...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Adenosine 5’-Monophosphate (AMP) in its Free Acid form versus its Sodium Salt form.[1][2] It is designed for researchers requiring precise control over experimental variables in metabolic signaling, enzymatic kinetics, and cell physiology.[2]

Biological Equivalence, Operational Differences, and Experimental Optimization [2]

Executive Summary: The Bottom Line

Biologically, AMP Free Acid and AMP Sodium Salt are identical once they are dissolved and pH-adjusted to physiological levels. The active moiety in both cases is the adenosine monophosphate anion (


 at pH 7.4).[1][2]

The difference lies entirely in operational handling :

  • AMP Sodium Salt: "Plug-and-play."[1][2] Highly water-soluble and pH-neutral.[1][2] Ideal for immediate use in cell culture and enzymatic assays.

  • AMP Free Acid: Requires precise pH adjustment (neutralization) with NaOH to solubilize at high concentrations.[1] It is often preferred for specific ion-sensitive applications (e.g., where excess sodium must be avoided and replaced with Potassium or Tris) or for long-term anhydrous storage.[1][2]

Key Recommendation: Unless your assay is strictly sodium-sensitive (e.g., specific ion channel patch-clamping), use the Sodium Salt to minimize experimental error derived from pH artifacts.[1][2]

Physicochemical Profile

The following table summarizes the critical differences that impact experimental design.

FeatureAMP Free AcidAMP Sodium Salt (

)
Formula


MW ~347.22 g/mol ~391.18 g/mol
Solubility (Water) Low/Moderate (Requires heat or base)High (>50 mg/mL)
pH (10mM aq) Acidic (~2.5 - 3.5) Neutral (~7.0 - 7.5)
Hygroscopicity Low (Stable powder)High (Absorbs moisture readily)
Primary Risk Acidification of media (Cell toxicity)Sodium loading (Osmotic/Ionic effects)

Critical Experimental Factors

A. The "pH Trap" in Cell Culture

The most common cause of "differential activity" reported between these two forms is pH shock , not biological efficacy.

  • Mechanism: Adding AMP Free Acid directly to culture media (typically buffered with bicarbonate or HEPES) consumes the buffer's capacity.[1] A 1-5 mM addition can drop the pH below 6.0.

  • Consequence: This triggers acid-sensing ion channels (ASICs) and inhibits metabolic enzymes, leading to apoptosis or metabolic arrest independent of AMPK signaling.[1][2]

  • Solution: AMP Free Acid must be neutralized (converted to a salt) before addition to biological systems.[1]

B. Counter-Ion Interference

While rare in general signaling studies, the sodium counter-ion can affect specific assays:

  • Electrophysiology: In patch-clamp studies of

    
     channels, extra sodium from the AMP salt (2 moles of Na per 1 mole of AMP) alters the electrochemical gradient.
    
  • Enzymatic Assays: Some kinases are sensitive to ionic strength. If using high concentrations of AMP (e.g., >10 mM) for kinetic studies, the Free Acid allows you to titrate with Tris-base or KOH, avoiding sodium entirely.[1][2]

Visualizing the Mechanism

The diagram below illustrates the convergence of both forms into the active biological species and the downstream activation of the AMPK pathway.

AMP_Activity cluster_inputs Input Forms FreeAcid AMP Free Acid (Low Solubility, pH < 3) Neutralization Neutralization w/ NaOH (Critical Step) FreeAcid->Neutralization Requires Base SodiumSalt AMP Sodium Salt (High Solubility, pH ~ 7) Dissolution Direct Dissolution in Buffer SodiumSalt->Dissolution ActiveAMP Active AMP Anion (Bioavailable) Neutralization->ActiveAMP Dissolution->ActiveAMP AMPK_Gamma Binds AMPK γ-subunit ActiveAMP->AMPK_Gamma ConfChange Conformational Change (Exposes Thr172) AMPK_Gamma->ConfChange LKB1 Phosphorylation by LKB1 ConfChange->LKB1 AMPK_Active Active AMPK Complex LKB1->AMPK_Active mTOR mTORC1 Inhibition (Autophagy) AMPK_Active->mTOR ACC ACC Phosphorylation (Fatty Acid Oxidation) AMPK_Active->ACC

Figure 1: Convergence of AMP forms.[1][2] Note that the Free Acid path requires an explicit neutralization step to become biologically equivalent to the Sodium Salt.

Standardized Protocols

Protocol A: Preparation of 100 mM Stock from AMP Free Acid

Use this protocol if you must avoid Sodium or have Free Acid inventory.

Reagents:

  • AMP Free Acid powder[2]

  • Ultra-pure water (Milli-Q)[1][2]

  • 10 M NaOH (or KOH/Tris-base for sodium-free applications)[1][2]

  • 0.22 µm syringe filter[1][3][4]

Procedure:

  • Calculation: Weigh appropriate amount of AMP Free Acid (MW ~347.2). For 10 mL of 100 mM, weigh 347.2 mg .

  • Suspension: Add powder to ~8 mL of water. Note: It will not dissolve immediately and will appear cloudy.

  • Titration: Place on a magnetic stirrer. Monitor pH.

  • Neutralization: Dropwise add 10 M NaOH. As the pH rises towards 7.0, the solution will clear rapidly.

    • Critical Check: Do not overshoot pH 7.5, as high alkalinity can degrade the nucleotide.

  • Final Volume: Adjust volume to 10 mL with water.

  • Sterilization: Filter through a 0.22 µm membrane.[3][5]

  • Storage: Aliquot and store at -20°C.

Protocol B: Preparation of 100 mM Stock from AMP Sodium Salt

Use this protocol for standard cell culture and kinase assays.

Reagents:

  • AMP Sodium Salt (MW ~391.2)[1][2]

  • PBS or HEPES Buffer (pH 7.4)[1][2]

Procedure:

  • Calculation: Weigh 391.2 mg of AMP Sodium Salt.

  • Dissolution: Add directly to 10 mL of PBS or culture media.

  • Verification: Vortex briefly; it should dissolve instantly. Check pH (usually requires no adjustment).[1]

  • Sterilization: Filter through a 0.22 µm membrane.[3][5]

  • Usage: Can be added directly to cell culture wells.

Experimental Validation: Cell Viability

To confirm the safety of your AMP preparation, a simple viability test is recommended before running expensive metabolic screens.

ConditionExpected Result (24h Exposure)Interpretation
Vehicle Control (PBS) 100% ViabilityBaseline
AMP Sodium Salt (2 mM) >95% ViabilityValid: Non-toxic activation of signaling.[1][2]
AMP Free Acid (Unbuffered) <50% ViabilityArtifact: Acid-induced cytotoxicity.[1][2]
AMP Free Acid (Neutralized) >95% ViabilityValid: Equivalent to Sodium Salt.[1]

References

  • Physicochemical Properties of Adenosine 5'-Monophosphate. ChemicalBook. Available at: [1][2]

  • Solubility and Stability of cAMP/AMP Salts. Sigma-Aldrich Technical Bulletins. Available at: [1][2]

  • AMPK Signaling and Nucleotide Regulation. Hardie, D. G., et al. (2012).[1][2] AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature Reviews Molecular Cell Biology. Available at: [1][2]

  • Buffer Preparation and pH Adjustment. Cold Spring Harbor Protocols. Available at: [1][2]

  • Ion Effects in Biological Assays. National Institutes of Health (NIH) - Counter-ion Effects.[1][2] Available at: [1][2]

Sources

Comparative

Distinguishing Adenosine 5-monophosphate from deoxyadenosine monophosphate

Topic: Distinguishing Adenosine 5'-monophosphate (AMP) from 2'-deoxyadenosine 5'-monophosphate (dAMP) Content Type: Technical Comparison Guide Executive Summary In drug development and metabolic profiling, the precise di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Adenosine 5'-monophosphate (AMP) from 2'-deoxyadenosine 5'-monophosphate (dAMP) Content Type: Technical Comparison Guide

Executive Summary

In drug development and metabolic profiling, the precise differentiation between Adenosine 5'-monophosphate (AMP) and 2'-deoxyadenosine 5'-monophosphate (dAMP) is critical.[1] While both are adenine nucleotides, the presence of a single hydroxyl group at the 2'-position of the ribose sugar in AMP (absent in dAMP) dictates their biological fate—RNA synthesis versus DNA replication.

This guide outlines three validated methodologies to distinguish these molecules: Mass Spectrometry (LC-MS/MS) , Ion-Pair Reversed-Phase HPLC , and Boronate Affinity Chromatography .[1]

Structural & Physicochemical Basis

The fundamental challenge in distinguishing AMP from dAMP lies in their physicochemical similarities. Both share the same adenine base and phosphate group, resulting in identical UV absorbance maxima (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


). Standard UV spectrophotometry is therefore insufficient for differentiation.[1]
  • AMP (RNA Precursor): Contains a ribose sugar with hydroxyl groups at both 2' and 3' positions (cis-diol).[1]

  • dAMP (DNA Precursor): Contains a deoxyribose sugar; the 2'-hydroxyl is replaced by a hydrogen atom.[1][2]

Visualization: Structural Logic

The following diagram illustrates the critical structural divergence that dictates analytical strategy.

NucleotideStructure Nucleotide Unknown Adenine Nucleotide Check2Pos Check Ribose 2' Position Nucleotide->Check2Pos OH_Group Hydroxyl Group (-OH) (Cis-diol present) Check2Pos->OH_Group Contains H_Group Hydrogen Atom (-H) (No Cis-diol) Check2Pos->H_Group Contains AMP AMP (Adenosine Monophosphate) MW: 347.22 Da OH_Group->AMP Identity dAMP dAMP (Deoxyadenosine Monophosphate) MW: 331.22 Da H_Group->dAMP Identity

Figure 1: Structural decision tree highlighting the 2'-hydroxyl group as the definitive differentiator between AMP and dAMP.[1]

Method A: LC-MS/MS (The Gold Standard)

Mass Spectrometry coupled with Liquid Chromatography is the most definitive method for identification due to the specific mass-to-charge ratio (m/z) differences.[1]

The Principle
  • Precursor Ion Selection: In Negative Electrospray Ionization (ESI-), the phosphate group ionizes readily.[1]

    • AMP: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      
      
    • dAMP: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      
      
  • Fragmentation: Upon Collision Induced Dissociation (CID), both molecules lose the adenine base and the phosphate, but the sugar moiety fragments differ.

Experimental Protocol

System: Triple Quadrupole MS coupled with UHPLC. Mode: Negative ESI (ESI-).[1]

  • Sample Prep: Dilute nucleotide standards in 50:50 Acetonitrile:Water with 10mM Ammonium Acetate.

  • Source Parameters:

    • Capillary Voltage: 2.5 kV[1]

    • Desolvation Temp: 350°C[1]

  • MRM Transitions (Quantification):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
AMP 346.179.035Loss of Phosphate (

)
AMP 346.1134.025Adenine Base Fragment
dAMP 330.179.035Loss of Phosphate (

)
dAMP 330.1134.025Adenine Base Fragment

Note: While the product ions (79 and 134) are identical, the Precursor Ion filters (346 vs 330) provide absolute specificity.[1]

Method B: Ion-Pair Reversed-Phase HPLC

Standard C18 columns cannot retain nucleotides effectively because the phosphate group is highly polar and charged.[1] To separate AMP and dAMP chromatographically, Ion-Pairing Agents must be used.[1][3]

The Principle

An ion-pairing agent (e.g., Tetrabutylammonium Hydrogen Sulfate - TBAHS) is added to the mobile phase.[1][3] The lipophilic "tail" of the TBAHS adsorbs to the C18 stationary phase, while the positively charged "head" interacts with the negatively charged phosphate of the nucleotide.

  • Separation Basis: Hydrophobicity of the nucleoside.

  • Elution Order: AMP (more polar due to 2'-OH) elutes earlier than dAMP (less polar, lacks 2'-OH).[1]

Validated Protocol

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1] Mobile Phase A: 10 mM TBAHS + 10 mM Phosphate Buffer (pH 6.0).[1] Mobile Phase B: Acetonitrile (ACN).[1]

Gradient:

  • 0-5 min: 2% B (Isocratic hold to load ion pair)[1]

  • 5-15 min: 2% -> 25% B (Elution)[1]

  • 15-20 min: 25% B (Wash)[1]

Result:

  • AMP Retention Time: ~6.5 min[1]

  • dAMP Retention Time: ~8.2 min[1]

Method C: Boronate Affinity Chromatography

This method exploits the specific chemical reactivity of the ribose sugar, making it a powerful "functional" test.

The Principle

Boronate ligands (immobilized on agarose or silica beads) form a reversible covalent ester bond with cis-diols (1,2-diols) under alkaline conditions.[1][4]

  • AMP: Contains a cis-diol (2',3'-OH).[1] Binds to column.

  • dAMP: Lacks the 2'-OH (no cis-diol).[1][2][5] Flows through (does not bind). [1]

Workflow Diagram

BoronateAffinity Sample Mixture: AMP + dAMP Column Boronate Affinity Column (pH 8.5) Sample->Column Load FlowThrough Flow Through: dAMP (No binding) Column->FlowThrough Unbound ElutionStep Acid Wash (pH 4.0) Column->ElutionStep Switch Buffer Eluate Eluate: AMP (Released) ElutionStep->Eluate Hydrolysis

Figure 2: Boronate affinity mechanism. Only AMP is retained due to cyclic ester formation with the stationary phase.

Experimental Protocol
  • Equilibration: Wash column with 0.25 M Ammonium Acetate, pH 8.8.

  • Loading: Inject sample. The high pH facilitates the formation of the cyclic boronate ester with AMP.

  • Collection (Fraction 1): Collect the flow-through. This contains dAMP .[1][2]

  • Elution: Switch buffer to 0.1 M Formic Acid (pH < 5.0). The acidic environment hydrolyzes the ester bond.

  • Collection (Fraction 2): Collect the eluate. This contains AMP .[1][2][3][6][7][8][9]

Comparative Summary

FeatureAMP (Adenosine Monophosphate)dAMP (Deoxyadenosine Monophosphate)Best Detection Method
Molecular Weight 347.22 g/mol 331.22 g/mol MS/MS (Mass difference)
Sugar Moiety Ribose (2',3'-diol)Deoxyribose (3'-OH only)Boronate Affinity
Polarity Higher (More Hydrophilic)Lower (More Hydrophobic)IP-RP HPLC
UV Absorbance

260 nm

260 nm
Cannot Distinguish
Biological Role RNA Synthesis, Energy (ATP)DNA SynthesisN/A

References

  • PubChem. (n.d.).[1] Adenosine Monophosphate (Compound).[1][2][6][9][10] National Library of Medicine. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Deoxyadenosine Monophosphate (Compound).[1][2] National Library of Medicine. Retrieved from [Link][1]

  • Bitesize Bio. (2025).[1] How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]

  • Wiley Online Library. (2012).[1] Boronate affinity chromatography of cells and biomacromolecules.[11] Enzyme and Microbial Technology.[11] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Anti-AMP Antibody Cross-Reactivity in Immunoassays

For researchers, scientists, and drug development professionals, the accurate quantification of adenosine monophosphate (AMP) is crucial for understanding cellular energy homeostasis and various signaling pathways.[1] Im...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of adenosine monophosphate (AMP) is crucial for understanding cellular energy homeostasis and various signaling pathways.[1] Immunoassays offer a sensitive and high-throughput method for AMP detection. However, a significant challenge lies in the potential cross-reactivity of anti-AMP antibodies with structurally similar molecules, which can lead to inaccurate results. This guide provides an in-depth comparison and experimental framework for evaluating the cross-reactivity of anti-AMP antibodies, ensuring the integrity of your research data.

The Root of the Challenge: Structural Similarity

Adenosine monophosphate (AMP) is a nucleotide composed of adenine, ribose, and a single phosphate group. Its structural similarity to other key cellular nucleotides, such as adenosine diphosphate (ADP), adenosine triphosphate (ATP), and cyclic adenosine monophosphate (cAMP), is the primary cause of antibody cross-reactivity.[2] An antibody raised against AMP may inadvertently bind to these other molecules if their epitopes are sufficiently similar, leading to an overestimation of AMP concentration.[3][4]

To visually represent these structural similarities, consider the following diagram:

cluster_adenosine Adenosine Core cluster_phosphates Phosphate Groups cluster_molecules Resulting Nucleotides Adenine Adenine Ribose Ribose Adenine->Ribose Glycosidic bond P1 α-PO4 Ribose->P1 Phosphoester bond cAMP cAMP Ribose->cAMP Cyclic Phosphodiester bond P2 β-PO4 P1->P2 Phosphoanhydride bond AMP AMP P1->AMP P3 γ-PO4 P2->P3 Phosphoanhydride bond ADP ADP P2->ADP ATP ATP P3->ATP

Caption: Structural relationship between AMP, ADP, ATP, and cAMP.

Experimental Design for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a highly suitable method for quantifying small molecules like AMP.[5][6] This format is ideal for assessing cross-reactivity by measuring the ability of structurally related analogs to compete with AMP for binding to the antibody.

The Competitive ELISA Workflow

The core principle of a competitive ELISA for AMP detection involves the competition between free AMP in the sample and a labeled AMP conjugate for a limited number of anti-AMP antibody binding sites.[7] The resulting signal is inversely proportional to the amount of AMP in the sample.

Here is a visual representation of the competitive ELISA workflow for assessing cross-reactivity:

cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat Coat plate with anti-AMP antibody Block Block non-specific binding sites Coat->Block Add_Sample Add sample containing AMP or cross-reactant Block->Add_Sample Add_Conjugate Add AMP-HRP conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate to allow competition Add_Conjugate->Incubate_Compete Wash Wash to remove unbound reagents Incubate_Compete->Wash Add_Substrate Add TMB substrate Wash->Add_Substrate Develop_Color Incubate for color development Add_Substrate->Develop_Color Stop_Reaction Add stop solution Develop_Color->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate

Sources

Comparative

Quantifying AMP/ATP Ratio: The Definitive Marker for Cellular Stress

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Energy Charge" Amplifier In the assessment of cellular stress and metabolic viability, the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Energy Charge" Amplifier

In the assessment of cellular stress and metabolic viability, the concentration of ATP alone is a blunt instrument. Cells are homeostatically wired to buffer ATP levels aggressively; a cell can be under significant metabolic duress while maintaining near-normal ATP concentrations.

The AMP/ATP ratio is a far superior metric. Governed by the adenylate kinase equilibrium (


), a minute drop in ATP results in a disproportionately massive increase in AMP. This "amplification" mechanism makes the AMP/ATP ratio the most sensitive available marker for early-stage energy stress, hypoxia, and mitochondrial dysfunction—acting as the direct allosteric trigger for AMPK (AMP-activated protein kinase), the cell's master metabolic regulator.

This guide compares the three primary methodologies for quantifying this ratio: HPLC/LC-MS (The Gold Standard), Enzymatic Bioluminescence (High Throughput), and Genetically Encoded Biosensors (Live Cell Dynamics).

Mechanistic Basis: Why AMP/ATP Outperforms Alternatives

To understand why AMP/ATP is the superior marker, one must look at the thermodynamics of the adenylate pool.

  • ATP Alone: Poor sensitivity. ATP is buffered by phosphocreatine and glycolysis; levels drop only during catastrophic failure (necrosis).

  • ADP/ATP Ratio: Moderate sensitivity. ADP rises linearly as ATP falls.

  • AMP/ATP Ratio: High sensitivity. Because the intracellular concentration of AMP is very low (micromolar) compared to ATP (millimolar), a small consumption of ATP generates a percentage increase in AMP that is orders of magnitude higher than the percentage decrease in ATP.

Diagram 1: The Adenylate "Amplifier" Mechanism

This diagram illustrates how Adenylate Kinase converts a small ATP deficit into a massive AMP signal, triggering the AMPK pathway.

AMP_Amplification ATP_Drop Small ATP Drop (-10%) AK_Rxn Adenylate Kinase Equilibrium 2ADP ↔ ATP + AMP ATP_Drop->AK_Rxn Shifts Equilibrium AMP_Spike Massive AMP Spike (+400-600%) AK_Rxn->AMP_Spike Amplified Signal AMPK AMPK Activation (Metabolic Switch) AMP_Spike->AMPK Allosteric Binding (γ-subunit) Out1 Inhibit Anabolism (Protein/Lipid Synthesis) AMPK->Out1 Out2 Activate Catabolism (Glycolysis/Fatty Acid Ox) AMPK->Out2

Caption: The Adenylate Kinase equilibrium ensures that minor fluctuations in ATP result in exponential increases in AMP, making it a "loud" signal for the AMPK sensor.

Comparative Analysis of Methodologies

The choice of method depends on three factors: Sensitivity , Throughput , and Resolution (temporal vs. snapshot).

Table 1: Method Performance Matrix
FeatureHPLC / LC-MS Enzymatic Bioluminescence Genetically Encoded Biosensors
Primary Analyte Direct AMP, ADP, ATPATP (converted from ADP/AMP)ATP/ADP Ratio (Proxy)
Sensitivity High (Femtomole range)Very High (Attomole range)Moderate (Dynamic Range Limited)
Throughput Low (10-30 mins/sample)High (96/384-well plates)Low (Microscopy based)
Sample State Lysate (Destructive)Lysate (Destructive)Live Cell (Real-time)
Precision Gold Standard Good (prone to enzymatic error)Semi-Quantitative
Cost High (Equipment)Moderate (Reagents)Low (after cloning)
Best For Validation, Absolute QuantificationScreening Libraries, Drug Dose-ResponseTemporal Dynamics, Single-cell Analysis

Deep Dive: The Gold Standard Protocol (HPLC/LC-MS)

While bioluminescence is faster, HPLC (High-Performance Liquid Chromatography) is the only method that provides a direct, simultaneous, and absolute quantification of the entire adenylate pool (ATP, ADP, and AMP) without the compounding errors of multi-step enzymatic conversions.

Critical Causality: Sample Preparation

Why this matters: The turnover rate of ATP is extremely rapid. If metabolism is not halted instantly during lysis, ATP will hydrolyze to ADP/AMP artificially, skewing the ratio. Perchloric Acid (PCA) extraction is mandatory to instantly denature enzymes and arrest metabolism.

Protocol: PCA Extraction & HPLC Analysis

Reagents:

  • Ice-cold 0.6 M Perchloric Acid (PCA).

  • 2 M KOH (for neutralization).

  • Mobile Phase A: 100 mM KH₂PO₄, pH 6.0.

  • Mobile Phase B: Acetonitrile (ACN).

Workflow:

  • Rapid Termination: Wash cells 1x with cold PBS. Immediately add 300 µL ice-cold 0.6 M PCA. Scrape cells and collect in microfuge tubes.

  • Lysis: Vortex vigorously for 30 seconds. Incubate on ice for 5 minutes.

  • Clarification: Centrifuge at 12,000 x g for 10 mins at 4°C to pellet precipitated proteins.

  • Neutralization (Critical): Transfer supernatant to a new tube. Add 2 M KOH dropwise to adjust pH to 6.5–7.0. Note: Check pH with micro-strips. Acidic pH damages columns; basic pH degrades RNA/nucleotides.

  • Filtration: Centrifuge again to pellet KClO₄ precipitate. Filter supernatant through a 0.22 µm filter.

  • Analysis: Inject 10-20 µL onto a C18 Reverse-Phase column (e.g., Agilent ZORBAX Eclipse Plus).

Diagram 2: HPLC Workflow & Logic

HPLC_Workflow Step1 Cell Culture (Treatment) Step2 Acid Extraction (0.6M PCA, 4°C) Step1->Step2 Stop Metabolism Step3 Neutralization (KOH -> pH 6.8) Step2->Step3 Precipitate Proteins Step4 Separation (C18 Column) Step3->Step4 Inject Supernatant Step5 Detection (UV 254nm or MS) Step4->Step5 Quantify Peaks

Caption: The PCA extraction method instantly arrests metabolic activity, preserving the in vivo adenylate ratio for accurate HPLC quantification.

High-Throughput Alternative: The 3-Step Enzymatic Assay

For drug screening where HPLC is too slow, you can use a plate-based bioluminescent approach. Most commercial "ATP Kits" only measure ATP. To measure the ratio, you must perform a differential measurement using Pyruvate Kinase (PK) and Adenylate Kinase (AK) .

The Concept:

  • Well A (ATP): Measure ATP directly.

  • Well B (ATP+ADP): Add PK + Phosphoenolpyruvate (PEP). This converts ADP → ATP.[1] The signal = Original ATP + Converted ADP.

  • Well C (ATP+ADP+AMP): Add PK + PEP + AK. AK converts AMP → ADP, which PK then converts to ATP.[1] Signal = Total Adenylate Pool.

Calculations:

  • [ATP] = Signal A

  • [ADP] = Signal B - Signal A

  • [AMP] = Signal C - Signal B

  • Ratio = [AMP] / [ATP]

Diagram 3: Enzymatic Differential Logic

Enzymatic_Logic cluster_0 Well A: ATP Only cluster_1 Well B: ATP + ADP cluster_2 Well C: Total Adenylates A ATP Direct Luciferase B B C C Calc Calculation: AMP = Well C - Well B C->Calc

Caption: By running three parallel reactions with specific converting enzymes, the individual concentrations of AMP, ADP, and ATP can be mathematically resolved.

Troubleshooting & Common Pitfalls

  • The "ATP Dip" Fallacy: Do not rely on a decrease in ATP to validate stress. In early apoptosis or moderate stress, ATP is often maintained at 90-100% of baseline, while AMP may have risen 500%. Always calculate the ratio.

  • Luciferase Inhibition: If using the enzymatic method, ensure your drug compounds do not inhibit Luciferase, Pyruvate Kinase, or Adenylate Kinase. Run a "spike-in" control with pure ATP/ADP/AMP standards to verify enzyme efficiency.

  • Neutralization Precipitate: In the HPLC protocol, the KClO₄ precipitate can clog injectors. Ensure thorough centrifugation and filtration (0.22 µm) before injection.

References

  • Hardie, D. G., & Hawley, S. A. (2001). "AMP-activated protein kinase: the energy charge hypothesis revisited." BioEssays, 23(12), 1112–1119. Link

  • Kahn, B. B., et al. (2005). "AMP-activated protein kinase: Ancient energy gauge provides clues to modern understanding of metabolism." Cell Metabolism, 1(1), 15-25. Link

  • Manfredi, G., et al. (2002). "Rescue of a mitochondrial deficiency by creatine: A specific role for creatine kinase." Nature Genetics, 30, 15-16. (Demonstrates HPLC methodology for adenylates). Link

  • Promega Corporation. "AMP-Glo™ Assay Technical Manual." (Source for enzymatic conversion principles). Link

  • Tantama, M., et al. (2013). "Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio." Nature Communications, 4, 2550. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Guide: Adenosine 5'-Monophosphate (AMP)

[1] Executive Safety & Technical Summary While Adenosine 5'-Monophosphate (AMP) is classified as non-hazardous under GHS standards (OSHA 29 CFR 1910.1200 and EU Regulation 1272/2008) [1, 2], treating it with casual indif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety & Technical Summary

While Adenosine 5'-Monophosphate (AMP) is classified as non-hazardous under GHS standards (OSHA 29 CFR 1910.1200 and EU Regulation 1272/2008) [1, 2], treating it with casual indifference is a critical experimental error.

As a central metabolite and signaling molecule, AMP is bioactive. In high concentrations, it can modulate adenosine receptors, potentially influencing cardiovascular dynamics [3]. However, the primary operational risk in the laboratory is not toxicity to the researcher, but biological contamination of the sample .

The Core Philosophy: Your PPE strategy for AMP serves two distinct purposes:

  • Standard Hygiene: Preventing inhalation of fine particulates (respiratory irritation).

  • Sample Integrity: Preventing the introduction of nucleases (RNases/DNases) and skin bacteria that rapidly degrade AMP or alter its phosphorylation state.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Select PPE based on the specific phase of your workflow.

Table 1: Task-Based PPE Specifications
Workflow PhaseHazard ProfilePrimary PPE RequirementTechnical Rationale
Solid Handling (Weighing, Aliquoting)Particulate/Dust Low toxicity, potential respiratory irritant.Respiratory: N95 Mask (if outside hood)Gloves: Nitrile (Double-glove recommended)AMP powder is often electrostatic. Inhalation can cause mild mucosal irritation. Double-gloving prevents skin oils from contaminating the stock powder.
Solubilization (pH Adjustment)Chemical Splash AMP Free Acid requires NaOH for dissolution.Eye: Chemical Splash GogglesBody: Lab Coat (Buttoned, high neck)The AMP itself is safe, but the 1M-5M NaOH required to solubilize the free acid form is corrosive. Standard safety glasses are insufficient for strong base manipulation.
Cell Culture/Assay (Sterile Addition)Biological Contamination High sensitivity to nucleases.Gloves: Extended cuff Nitrile (Sterile)Sleeves: Tyvek arm covers (Optional)Skin flora is a major source of phosphatases which will hydrolyze AMP to Adenosine, invalidating kinetic assays.

Operational Protocol: The "Solubility Trap"

A common failure point in AMP handling is the assumption that the free acid form dissolves readily in water. It does not. The following protocol ensures safe solubilization while maintaining chemical stability.

Phase A: Preparation & Weighing
  • Engineering Control: Use a static-dissipative balance enclosure or an ionizing bar. AMP powder is hygroscopic and prone to static clumping.

  • PPE Check: Don Nitrile gloves (0.11 mm min. thickness) and safety glasses.[1][2]

Phase B: Solubilization (The Critical Step)
  • Context: AMP Free Acid is insoluble in water (pH ~2.5). It requires a pH shift to >6.0 to dissolve [4].

  • Reagents: Prepare 1M NaOH (Sodium Hydroxide).

Step-by-Step Procedure:

  • Suspend the weighed AMP powder in 80% of the final required volume of ultra-pure water (Milli-Q). Note: The solution will remain cloudy/milky.

  • Safety Stop: Switch to Chemical Splash Goggles . You are now handling concentrated base.

  • Place the beaker on a magnetic stirrer. Insert a calibrated pH probe.

  • Add 1M NaOH dropwise.

    • Observation: As the pH approaches 6.0-7.0, the solution will turn clear instantaneously.

    • Caution: Do not overshoot pH 7.5, as high alkalinity can induce hydrolysis over time.

  • Adjust to final volume with water.

  • Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) membrane. Do not autoclave AMP solutions, as heat induces thermal degradation [5].

Visualizing the Decision Workflow

The following diagram illustrates the critical decision points for handling AMP, distinguishing between the Free Acid and Sodium Salt forms, as their safety and handling requirements differ significantly.

AMP_Handling_Workflow Start Start: Identify AMP Form FormCheck Is it Free Acid or Sodium Salt? Start->FormCheck Salt Sodium Salt Form FormCheck->Salt Sodium Salt Acid Free Acid Form FormCheck->Acid Free Acid WaterSol Dissolve directly in Water/Buffer Salt->WaterSol Filter 0.22 µm PES Filtration (Do NOT Autoclave) WaterSol->Filter Insoluble Remains Cloudy in Water (pH ~2.5) Acid->Insoluble BaseAdd Add 1M NaOH Dropwise (Requires Splash Goggles) Insoluble->BaseAdd Clear Solution Clears (pH > 6.0) BaseAdd->Clear Clear->Filter Storage Aliquot & Store at -20°C Filter->Storage

Figure 1: Operational logic flow for Adenosine 5'-Monophosphate solubilization. Note the specific requirement for base addition when handling the Free Acid form.

Disposal & Spill Management[4]

Despite its low toxicity, AMP should not be discarded down the drain in kilogram quantities due to its high Biological Oxygen Demand (BOD), which can disrupt local water treatment systems.

Spill Cleanup Protocol
  • Dry Spill (Powder):

    • Do not dry sweep if dust generation is visible.

    • Cover with a damp paper towel to suppress dust, then wipe up.

    • Place in a sealed bag for general waste disposal.

  • Wet Spill (Solution):

    • Absorb with standard lab spill pads.

    • Clean surface with 70% Ethanol to remove sticky residue and prevent bacterial growth (AMP is a nutrient source).

Waste Classification
  • RCRA Status: Non-hazardous.[3][4]

  • Disposal Method: Small quantities (<50g) can usually be disposed of in standard solid waste or drain-disposed with copious water (check local EHS regulations). Large quantities should be routed through chemical waste services.

References

  • Spectrum Chemical. (2018).[3] Safety Data Sheet: Adenosine-5-Monophosphate, Free Acid. Retrieved from

  • Cayman Chemical. (2017).[1][5] Safety Data Sheet: Adenosine 5'-monophosphate (sodium salt hydrate). Retrieved from

  • PubChem. (n.d.). Adenosine 5'-monophosphate Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] Product Information: Adenosine 5′-monophosphate. Retrieved from

  • Thermo Fisher Scientific. (n.d.).[3] Nucleotide Stability and Handling. Retrieved from

Sources

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